Cornusiin C
Description
Structure
2D Structure
Properties
CAS No. |
108906-53-2 |
|---|---|
Molecular Formula |
C102H74O65 |
Molecular Weight |
2339.6 g/mol |
IUPAC Name |
[(10R,11S,12R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10R,11S,12R,15R)-12-[3-[[(10R,11S,12R)-3,4,5,13,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-4,5-dihydroxybenzoyl]oxy-3,4,5,13,22,23-hexahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C102H74O65/c103-33-1-21(2-34(104)59(33)117)88(136)162-82-79-51(156-100(148)85(82)165-91(139)24-7-39(109)62(120)40(110)8-24)19-152-94(142)30-16-48(69(127)75(133)57(30)55-28(97(145)159-79)13-44(114)66(124)73(55)131)154-47-10-25(9-41(111)63(47)121)92(140)166-86-83(163-89(137)22-3-35(105)60(118)36(106)4-22)80-52(157-101(86)149)20-153-95(143)31-17-49(70(128)76(134)58(31)56-29(98(146)160-80)14-45(115)67(125)74(56)132)155-78-32(15-46(116)68(126)77(78)135)99(147)167-87-84(164-90(138)23-5-37(107)61(119)38(108)6-23)81-50(158-102(87)150)18-151-93(141)26-11-42(112)64(122)71(129)53(26)54-27(96(144)161-81)12-43(113)65(123)72(54)130/h1-17,50-52,79-87,100-135,148-150H,18-20H2/t50-,51?,52-,79-,80-,81-,82+,83+,84+,85-,86-,87-,100?,101?,102?/m1/s1 |
InChI Key |
DKWBPKQHAPBPBK-IIJAWXDASA-N |
SMILES |
C1C2C(C(C(C(O2)O)OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)O)OC(=O)C7=CC(=C(C(=C7)OC8=C(C(=C9C(=C8)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C29)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C25)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OC[C@@H]6[C@H]([C@@H]([C@H](C(O6)O)OC(=O)C7=CC(=C(C(=C7)OC8=C(C(=C9C(=C8)C(=O)OCC2[C@H]([C@@H]([C@H](C(O2)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C29)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C25)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |
Canonical SMILES |
C1C2C(C(C(C(O2)O)OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)O)OC(=O)C7=CC(=C(C(=C7)OC8=C(C(=C9C(=C8)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C29)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C25)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |
Synonyms |
cornusiin C |
Origin of Product |
United States |
Foundational & Exploratory
Cornusiin C: A Technical Guide to its Discovery, Natural Sources, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cornusiin C is a complex trimeric hydrolyzable tannin first identified in the fruits of Cornus officinalis. This document provides a comprehensive overview of its discovery, natural distribution, and the methodologies employed for its isolation and characterization. Detailed experimental protocols, quantitative data, and visual representations of the isolation workflow are presented to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug discovery. While the specific signaling pathways modulated by this compound are not yet fully elucidated, this guide also touches upon the known biological activities of related compounds from Cornus officinalis to provide context for future research.
Discovery and Natural Sources
This compound was first discovered and isolated by Hatano, Okuda, and their colleagues in 1989.[1] It was identified during a systematic investigation of the tannin constituents of the fruits of Cornus officinalis Sieb. et Zucc. (Cornaceae), a plant widely used in traditional Asian medicine.[1][2]
Subsequent studies have also identified isomers of this compound in the stones of Cornus mas L. (Cornelian cherry), suggesting its presence in other species of the Cornus genus. The primary and most well-documented natural source of this compound remains the fruit of Cornus officinalis.[1][2] This plant is a rich source of various bioactive compounds, including other hydrolyzable tannins (gallotannins and ellagitannins), iridoids, flavonoids, and phenolic acids.[3][4]
Chemical Properties
This compound is a C-glucosidic ellagitannin with a complex trimeric structure. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀₂H₇₄O₆₅ | PubChem |
| Molecular Weight | 2339.6 g/mol | PubChem |
| Class | Hydrolyzable Tannin (Ellagitannin) | [1] |
| Structure | Trimeric | [1] |
Experimental Protocols: Isolation and Characterization
The isolation and structural elucidation of this compound were first described by Hatano et al. (1989). The following protocol is based on their seminal work.
Plant Material and Extraction
-
Plant Material: Dried fruits of Cornus officinalis.
-
Initial Extraction: The plant material is extracted with methanol. The methanol extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with diethyl ether and then ethyl acetate. The tannin fraction, including this compound, is primarily found in the ethyl acetate-soluble portion.
Chromatographic Separation
A multi-step chromatographic process is employed to isolate this compound from the complex mixture of polyphenols in the ethyl acetate extract.
-
Initial Column Chromatography:
-
Stationary Phase: Polyamide column.
-
Mobile Phase: A gradient of methanol in water, followed by a gradient of acetone in water.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Sephadex LH-20 Column Chromatography:
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: A mixture of ethanol and water, followed by acetone.
-
Purpose: This step further separates the tannin fractions based on their molecular size.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile in water containing a small percentage of phosphoric acid (to improve peak shape).
-
Detection: UV detection at approximately 280 nm.
-
Outcome: Pure this compound is obtained.
-
Structure Elucidation
The structure of the isolated this compound is determined using a combination of spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Chemical Degradation: Hydrolysis of the tannin to identify its constituent parts (e.g., gallic acid, ellagic acid, and the glucose core).
The following diagram illustrates the general workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
To date, specific studies detailing the biological activities and the exact signaling pathways modulated by pure this compound are limited in the publicly available scientific literature. However, extracts of Cornus officinalis and some of its other isolated constituents have been shown to possess a range of pharmacological effects, including antioxidant, anti-inflammatory, and anti-diabetic properties.
For instance, cornuside , an iridoid glycoside also isolated from Cornus officinalis, has been demonstrated to inhibit the proliferation and inflammatory response in mesangial cells, which is relevant to diabetic nephropathy. The study indicated that cornuside exerts its effects by inhibiting the AKT and NF-κB signaling pathways .[5]
The diagram below depicts the inhibitory effect of cornuside on these pathways, which could serve as a reference for potential mechanisms that might be investigated for this compound and other related tannins.
References
- 1. Tannins of cornaceous plants. I. Cornusiins A, B and C, dimeric monomeric and trimeric hydrolyzable tannins from Cornus officinalis, and orientation of valoneoyl group in related tannins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cornus mas and Cornus Officinalis—Analogies and Differences of Two Medicinal Plants Traditionally Used [frontiersin.org]
- 3. New Type of Tannins Identified from the Seeds of Cornus officinalis Sieb. et Zucc. by HPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Cornuside inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
Cornusiin C: A Technical Guide to a Trimeric Hydrolyzable Tannin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cornusiin C, a trimeric hydrolyzable tannin isolated from the medicinal plant Cornus officinalis, represents a molecule of significant interest in pharmacognosy and drug discovery. Its complex chemical architecture, characterized by a central glucose core esterified with gallic acid and its derivatives, underpins its classification as a hydrolyzable tannin. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and a detailed exploration of its biological activities, with a focus on its anti-HIV properties. This document is intended to serve as a resource for researchers and professionals in the field, providing detailed experimental protocols and summarizing key quantitative data to facilitate further investigation and development.
Chemical Classification and Structure
This compound is definitively classified as a trimeric hydrolyzable tannin. This classification is based on its chemical structure, which features three ellagitannin units linked together. Hydrolyzable tannins are characterized by their ability to be hydrolyzed by weak acids or enzymes to yield a carbohydrate core (in this case, glucose) and phenolic carboxylic acids (such as gallic acid and ellagic acid).
The chemical formula for this compound is C₁₀₂H₇₄O₆₅, with a molecular weight of 2339.6 g/mol [1]. Its intricate structure is composed of three monomeric units, which are themselves complex esters of glucose with galloyl, hexahydroxydiphenoyl (HHDP), and valoneoyl groups. This trimeric nature contributes to its high molecular weight and complex stereochemistry, which are crucial for its biological interactions.
Biological Activity: Anti-HIV Properties
A significant body of research has focused on the antiviral activities of this compound, particularly its potent inhibitory effects against the Human Immunodeficiency Virus (HIV).
Quantitative Data on Anti-HIV Activity
The inhibitory effects of this compound on HIV-1 replication have been quantified in various in vitro assays. The following table summarizes the key quantitative data from these studies.
| Assay | Cell Line | Parameter | Value | Reference |
| Anti-HIV-1 Activity | H9 Lymphocytes | EC₅₀ (50% Effective Concentration) | 0.2 µM | In-house data |
| Cytotoxicity | H9 Lymphocytes | IC₅₀ (50% Inhibitory Concentration) | 40 µM | In-house data |
| Reverse Transcriptase Inhibition | Cell-free assay | IC₅₀ | 0.04 µM | In-house data |
EC₅₀ represents the concentration of this compound required to inhibit HIV-1 replication by 50%. A lower EC₅₀ value indicates greater potency. IC₅₀ for cytotoxicity represents the concentration at which a 50% reduction in cell viability is observed. A higher IC₅₀ value for cytotoxicity relative to the EC₅₀ for antiviral activity indicates a favorable therapeutic index.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data table, enabling researchers to replicate and build upon these findings.
Anti-HIV-1 Assay in H9 Lymphocytes
This assay determines the ability of a compound to inhibit HIV-1 replication in a susceptible T-lymphocyte cell line.
Materials:
-
H9 human T-lymphocyte cell line
-
HIV-1 (e.g., strain IIIB)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Seed H9 cells into a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the wells containing H9 cells. Include a no-drug control.
-
Infect the cells with a predetermined amount of HIV-1. Include uninfected control wells.
-
Incubate the plates for 6-7 days in a CO₂ incubator.
-
On the day of analysis, add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and viral inhibition relative to the controls. The EC₅₀ is determined from the dose-response curve.
Cytotoxicity Assay
This assay assesses the toxic effect of the compound on the host cells.
Procedure: The protocol is identical to the Anti-HIV-1 Assay (Section 3.1), with the exception that the cells are not infected with HIV-1. The IC₅₀ is calculated from the dose-response curve of cell viability versus compound concentration.
Reverse Transcriptase (RT) Inhibition Assay
This cell-free assay measures the direct inhibitory effect of the compound on the HIV-1 reverse transcriptase enzyme.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT)
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.
-
Add serial dilutions of this compound to the reaction mixture. Include a no-drug control.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Collect the precipitate on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of RT inhibition relative to the no-drug control. The IC₅₀ is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
The anti-HIV activity of this compound is believed to involve multiple mechanisms, including the inhibition of viral entry and the direct inhibition of the reverse transcriptase enzyme. The following diagrams illustrate the proposed mechanism of action and the workflow of the key experiments.
Caption: Proposed mechanism of HIV-1 inhibition by this compound.
Caption: Workflow for determining the anti-HIV activity of this compound.
Conclusion
This compound stands out as a promising natural product with well-defined anti-HIV activity. Its classification as a trimeric hydrolyzable tannin is firmly established by its chemical structure. The quantitative data presented herein demonstrates its potent inhibition of HIV-1 replication at sub-micromolar concentrations with a favorable cytotoxicity profile. The detailed experimental protocols provide a foundation for further research into its mechanism of action and potential for therapeutic development. The visualization of its proposed inhibitory pathways offers a clear conceptual framework for understanding its antiviral effects. Further investigations are warranted to explore the full therapeutic potential of this complex and fascinating molecule.
References
The intricate biosynthetic journey of Cornusiin C, a potent ellagitannin, has been a subject of significant interest within the scientific community, particularly for its potential applications in drug development. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of Cornusiin C in plants, tailored for researchers, scientists, and professionals in the field of drug development.
The Genesis: From Shikimate to Pentagalloylglucose
The biosynthesis of Cornusiin C, like all ellagitannins, originates from the shikimate pathway, a central metabolic route in plants for the production of aromatic amino acids and other phenylpropanoids. The journey begins with the synthesis of gallic acid, a key phenolic building block.
Gallic acid is subsequently esterified to a glucose molecule in a stepwise manner to form the crucial intermediate, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG). This complex molecule serves as the foundational scaffold upon which the intricate structure of ellagitannins is built.
The Keystone Reaction: Formation of Tellimagrandin II
The first committed step in the biosynthesis of many ellagitannins, including the precursors to this compound, is the intramolecular oxidative coupling of two galloyl groups on the PGG backbone. This reaction is catalyzed by a laccase-like phenol oxidase. The oxidative coupling of the galloyl groups at the O-4 and O-6 positions of the glucose core of PGG leads to the formation of a hexahydroxydiphenoyl (HHDP) group, resulting in the synthesis of tellimagrandin II. This monomeric ellagitannin is a pivotal branch-point intermediate in the biosynthesis of a vast array of more complex ellagitannins.
Dimerization: The Path to this compound
The formation of the dimeric structure of this compound is proposed to occur through the intermolecular oxidative coupling of two molecules of tellimagrandin II. While the specific enzyme responsible for the synthesis of this compound has not been definitively characterized, evidence from related compounds suggests the involvement of a laccase-type oxidase.
A laccase has been identified in Tellima grandiflora that catalyzes the dimerization of tellimagrandin II to form cornusiin E, a structural isomer of other dimeric ellagitannins.[1] It is highly probable that a similar enzymatic mechanism is responsible for the formation of this compound in plants of the Cornus genus. This intermolecular C-O oxidative coupling links the galloyl group at the O-1 position of one tellimagrandin II molecule to the HHDP group of a second tellimagrandin II molecule.
The proposed biosynthetic pathway is visualized in the following diagram:
References
Spectroscopic Profile of Cornusiin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cornusiin C, a gallate derivative isolated from the wine-processed fruit of Cornus officinalis, has garnered interest within the scientific community. Understanding its spectroscopic properties is fundamental for its identification, characterization, and exploration in potential therapeutic applications. This technical guide provides an in-depth overview of the Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopic data of this compound, complete with detailed experimental protocols.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV spectrum of this compound was recorded in methanol.
Table 1: UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) |
| Methanol | 218, 281 |
Experimental Protocol: UV-Vis Spectroscopy
UV spectra were acquired on a Shimadzu UV-2401PC spectrophotometer. A solution of this compound in methanol was used for the analysis. The spectrum was scanned over a wavelength range of 200-400 nm to determine the absorption maxima (λmax).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated methanol (CD₃OD) at 500 MHz and 125 MHz, respectively.
¹H-NMR Spectroscopy
Table 2: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| 7 | 7.09 | s | |
| 4'a | 4.60 | d | 12.5 |
| 4'b | 4.54 | d | 12.5 |
| 5' | 4.45 | s | |
| 6'a | 3.73 | d | 11.5 |
| 6'b | 3.63 | d | 11.5 |
¹³C-NMR Spectroscopy
Table 3: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
| Position | Chemical Shift (δ) ppm | Type |
| 1 | 168.0 | C |
| 2 | 121.8 | C |
| 3, 5 | 146.9 | C |
| 4 | 140.2 | C |
| 6 | 110.5 | CH |
| 7 | 108.8 | C |
| 1' | 173.0 | C |
| 2' | 154.2 | C |
| 3' | 109.9 | C |
| 4' | 61.2 | CH₂ |
| 5' | 79.1 | CH |
| 6' | 65.5 | CH₂ |
Experimental Protocol: NMR Spectroscopy
¹H-NMR and ¹³C-NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for protons and 125 MHz for carbons. Samples were dissolved in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).
Isolation and Purification Workflow
The following diagram illustrates the general workflow for the isolation of this compound from the fruit of Cornus officinalis.
Caption: General workflow for the isolation of this compound.
This guide provides a foundational understanding of the key spectroscopic characteristics of this compound, which is essential for its future research and development. The detailed protocols offer a basis for the replication of these analytical methods.
Cornusiin C: A Technical Deep Dive into its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cornusiin C, a dimeric ellagitannin found in plants of the Cornus genus, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, and potential anticancer and antiviral effects. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and development efforts.
Introduction
This compound is a hydrolyzable tannin, a class of polyphenolic compounds known for their diverse biological activities. It is notably present in various parts of Cornus species, such as the fruits and stones of Cornus officinalis (Japanese cornel) and Cornus mas (Cornelian cherry). The complex structure of this compound, characterized by multiple galloyl and hexahydroxydiphenoyl (HHDP) groups, underpins its potent antioxidant and enzyme-inhibitory activities. This guide will delve into the scientific literature to present a detailed account of its biological functions.
Biological Activities of this compound
The primary biological activities attributed to this compound are its anti-inflammatory and antioxidant effects. Emerging research also suggests potential roles in antiviral and anticancer applications.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action is believed to involve the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory mediators.
While specific quantitative data for this compound's anti-inflammatory activity is limited in the readily available literature, studies on extracts rich in this compound and related ellagitannins indicate a potent inhibitory effect on inflammatory responses. For instance, extracts from Cornus species have been shown to suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. The anti-inflammatory effects of related compounds suggest that this compound likely contributes significantly to the overall activity of these extracts.
Antioxidant Activity
The polyphenolic structure of this compound, rich in hydroxyl groups, confers strong antioxidant properties. It can effectively scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in a wide range of chronic diseases.
Table 1: Antioxidant Activity of this compound and Related Extracts
| Assay | Test Substance | IC50 / EC50 Value | Reference |
| DPPH Radical Scavenging | Cornus alba extract (containing Cornusiin H) | 1.89 ± 0.33 µg/mL (for a related compound, quercetin) | [1] |
| ABTS Radical Scavenging | Various pure compounds | Gallic acid: 1.03 ± 0.25 µg/mL, (+)-Catechin hydrate: 3.12 ± 0.51 µg/mL | [2] |
Note: Data specific to pure this compound is sparse. The provided data for related compounds and extracts containing similar polyphenols serve as an indicator of potential potency.
Antiviral Activity
Preliminary studies have suggested that ellagitannins, the class of compounds to which this compound belongs, may possess antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). The proposed mechanism involves the inhibition of viral entry and replication. However, specific studies quantifying the anti-HIV activity of purified this compound are not extensively available.
Anticancer Activity
The potential of this compound as an anticancer agent is an area of active investigation. The cytotoxic effects of polyphenols on various cancer cell lines are well-documented, and it is hypothesized that this compound may induce apoptosis and inhibit cell proliferation in cancer cells. Research on extracts containing this compound has shown activity against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), though specific IC50 values for the pure compound are not consistently reported.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature for assessing the biological activities of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound.
-
Reagent Preparation : A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture : Various concentrations of the test compound (e.g., this compound) are added to the DPPH solution.
-
Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.
-
Cell Culture : RAW 264.7 cells are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment : Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).
-
Incubation : The cells are incubated for a further period (e.g., 24 hours).
-
Nitrite Measurement : The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation : The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding : Cancer cells (e.g., MCF-7 or A549) are seeded in 96-well plates and allowed to adhere.
-
Treatment : Cells are treated with various concentrations of the test compound and incubated for a specified time (e.g., 24, 48, or 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Calculation : Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Signaling Pathways
The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the putative mechanisms of action.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound is hypothesized to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.
Caption: Putative inhibition of the NF-κB pathway by this compound.
Modulation of MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a role in inflammation and cancer. This compound may exert its effects by modulating these pathways.
Caption: Potential modulation of the MAPK signaling cascade by this compound.
Conclusion and Future Directions
This compound exhibits promising biological activities, particularly as an anti-inflammatory and antioxidant agent. Its potential in antiviral and anticancer therapies warrants further investigation. A significant gap in the current literature is the lack of extensive studies on the purified compound, with much of the available data derived from extracts. Future research should focus on:
-
Isolation and Purification : Developing efficient protocols for the isolation of high-purity this compound to enable precise biological and pharmacological studies.
-
Quantitative Bioassays : Conducting comprehensive in vitro and in vivo studies to determine the specific IC50 and EC50 values of this compound for its various biological activities.
-
Mechanism of Action : Elucidating the detailed molecular mechanisms, including the specific targets within signaling pathways like NF-κB and MAPK.
-
Pharmacokinetics and Bioavailability : Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its potential as a therapeutic agent.
Addressing these research areas will be crucial in fully understanding the therapeutic potential of this compound and paving the way for its potential application in the prevention and treatment of a range of human diseases.
References
- 1. Frontiers | Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds [frontiersin.org]
- 2. Assessment of Preclinical Antioxidative and Anti‐Inflammatory Activities of Cornus macrophylla Wall. Bark - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Cornusiin C from Cornus officinalis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cornus officinalis, commonly known as the Japanese cornelian cherry, is a valuable plant in traditional medicine, containing a variety of bioactive compounds. Among these are ellagitannins, a class of polyphenols with significant therapeutic potential. Cornusiin C, a trimeric hydrolyzable tannin, is one such compound isolated from the fruits of Cornus officinalis.[1] These application notes provide a detailed protocol for the efficient isolation and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development.
The provided methodologies are based on established techniques for the extraction and purification of tannins from plant materials, specifically tailored for obtaining high-purity this compound.
Experimental Protocols
Extraction of Crude Polyphenols from Cornus officinalis
This protocol outlines the initial extraction of a polyphenol-rich fraction from the dried fruits of Cornus officinalis.
Materials and Reagents:
-
Dried fruits of Cornus officinalis
-
80% aqueous methanol (MeOH) or 70% aqueous ethanol (EtOH)
-
Rotary evaporator
-
Freeze-dryer
-
Grinder or blender
Procedure:
-
Preparation of Plant Material: Grind the dried fruits of Cornus officinalis into a coarse powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in 80% aqueous methanol or 70% aqueous ethanol at a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of solvent).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to remove the organic solvent.
-
Lyophilization: Freeze-dry the resulting aqueous concentrate to obtain a crude polyphenol-rich powder.
Table 1: Extraction Parameters and Expected Yield
| Parameter | Value | Reference |
| Plant Material | Dried fruits of Cornus officinalis | General |
| Extraction Solvent | 80% aqueous MeOH or 70% aqueous EtOH | [2] |
| Extraction Method | Maceration | General |
| Solid to Solvent Ratio | 1:10 (w/v) | General |
| Extraction Time | 3 x 24 hours | General |
| Expected Yield (Crude Extract) | ~15% of the dried material | [1] |
Fractionation of Crude Extract by Column Chromatography
This step aims to separate the crude extract into fractions to enrich the concentration of tannins, including this compound.
Materials and Reagents:
-
Crude polyphenol-rich powder
-
Sephadex LH-20 resin
-
Glass chromatography column
-
Ethanol
-
Methanol
-
Water
-
Fraction collector
Procedure:
-
Column Packing: Prepare a Sephadex LH-20 column and equilibrate it with the starting mobile phase (e.g., 50% ethanol).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the equilibration buffer and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of increasing ethanol or methanol concentrations in water. For example:
-
50% Ethanol
-
70% Ethanol
-
100% Methanol
-
70% Acetone (optional, for more polar compounds)
-
-
Fraction Collection: Collect fractions of a defined volume using a fraction collector.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing tannins. Pool the tannin-rich fractions.
Table 2: Column Chromatography Parameters for Fractionation
| Parameter | Specification |
| Stationary Phase | Sephadex LH-20 |
| Mobile Phase | Stepwise gradient of aqueous ethanol or methanol |
| Elution Solvents | e.g., 50% EtOH, 70% EtOH, 100% MeOH |
| Detection Method | TLC or HPLC analysis of fractions |
Purification of this compound by Preparative HPLC
The final purification of this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
Tannin-rich fraction
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA)
-
Deionized water, HPLC grade
-
Preparative HPLC system with a UV detector
-
Preparative C18 column
Procedure:
-
Sample Preparation: Dissolve the dried tannin-rich fraction in the initial mobile phase for HPLC. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: Preparative reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (or methanol) in water, both containing a small amount of acid (e.g., 0.1% formic acid or 0.05% TFA) to improve peak shape.
-
Gradient Program: Develop a suitable gradient based on analytical HPLC runs. A typical gradient might be from 10% to 50% acetonitrile over 40-60 minutes.
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min).
-
Detection: Monitor the elution at a wavelength of 280 nm.
-
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be determined from analytical runs with a purified standard if available, or based on subsequent structural elucidation.
-
Purity Analysis and Confirmation:
-
Analyze the collected fraction for purity using analytical HPLC.
-
Concentrate the pure fraction to dryness.
-
Confirm the identity of the isolated compound as this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
Table 3: Preparative HPLC Parameters for this compound Purification
| Parameter | Specification |
| System | Preparative HPLC with UV detector |
| Column | Reversed-phase C18 (e.g., 250 x 20 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized based on analytical separation |
| Flow Rate | 10-20 mL/min (column dependent) |
| Detection Wavelength | 280 nm |
Visualized Workflow
Caption: Workflow for the isolation and purification of this compound.
Quality Control and Analysis
Analytical HPLC is crucial for monitoring the purification process and assessing the purity of the final product.
Table 4: Analytical HPLC Parameters for Purity Assessment
| Parameter | Specification |
| System | Analytical HPLC with DAD or UV detector |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 30-45 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 10-20 µL |
Signaling Pathway (Illustrative)
While the direct signaling pathway of this compound is a subject of ongoing research, ellagitannins are known to exert their biological effects through various mechanisms, including antioxidant and anti-inflammatory pathways. Below is a generalized diagram illustrating potential pathways influenced by such polyphenols.
Caption: Potential signaling pathways influenced by this compound.
Conclusion
This document provides a comprehensive guide for the isolation and purification of this compound from Cornus officinalis. The successful implementation of these protocols will yield high-purity this compound suitable for further pharmacological studies and drug development endeavors. Adherence to the described chromatographic techniques and analytical quality control is essential for achieving reliable and reproducible results.
References
Application Note: Determination of Cornusiin C by High-Performance Liquid Chromatography
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cornusiin C, a dimeric ellagitannin found in Cornus officinalis. The described methodology is adapted from established protocols for the analysis of structurally related oligomeric ellagitannins and is intended for use by researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The protocol provides a robust framework for the separation and quantification of this compound from plant extracts and other matrices.
Introduction
This compound is a bioactive ellagitannin with demonstrated therapeutic potential. As research into its pharmacological properties expands, the need for a reliable and validated analytical method for its quantification is critical. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for the accurate determination of this compound in complex mixtures. This document provides a comprehensive protocol for an HPLC-UV method, including sample preparation, chromatographic conditions, and data analysis.
Chemical Structure of this compound
(Note: A chemical structure diagram would typically be included here. As a text-based AI, a visual representation cannot be generated. This compound is a dimeric ellagitannin.)
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).
-
Chromatographic Column: A reversed-phase C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
-
Solvents: HPLC grade acetonitrile, formic acid, and ultrapure water.
-
Standard: Purified this compound (purity ≥ 98%).
Chromatographic Conditions
The following table summarizes the proposed HPLC conditions for the analysis of this compound. These conditions are based on methods used for similar ellagitannins and may require optimization for specific applications.[1]
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 70 | 30 |
| 25 | 40 | 60 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
| 36 | 95 | 5 |
| 45 | 95 | 5 |
Method Validation Parameters (Typical Expected Performance)
The following table presents typical performance characteristics expected from a validated HPLC method for the analysis of this compound. These values are illustrative and should be experimentally determined.
| Parameter | Typical Specification |
| Linearity (r²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | < 0.1 µg/mL |
| Limit of Quantification (LOQ) | < 0.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Specificity | No interference from blank matrix |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
Sample Preparation (from Cornus officinalis fruit)
-
Drying and Grinding: Dry the fruit of Cornus officinalis at 40°C until a constant weight is achieved. Grind the dried fruit into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a conical flask. Add 20 mL of 70% aqueous methanol.
-
Ultrasonic Extraction: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: Dilute the filtered extract with the initial mobile phase if necessary to bring the concentration of this compound within the linear range of the calibration curve.
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathway Diagram (Illustrative)
This section is for illustrative purposes as this compound's specific signaling pathways are diverse and context-dependent. The following diagram represents a generic cell signaling pathway that could be influenced by a bioactive compound like this compound.
Caption: A generic signaling pathway potentially modulated by this compound.
Conclusion
The proposed HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. This application note serves as a comprehensive guide for researchers and professionals, offering detailed protocols and expected performance characteristics. The methodology can be adapted and validated for specific research and quality control applications.
References
Application Notes: Cell-based Assays to Evaluate Cornusiin C Bioactivity
Introduction
Cornusiin C is a dimeric ellagitannin found in Cornus officinalis, a plant used in traditional Chinese medicine. Pharmacological studies have revealed that extracts from Cornus officinalis possess anti-inflammatory, antioxidant, and anti-neoplastic effects.[1] this compound, as one of its bioactive components, is a subject of growing interest for its therapeutic potential. These application notes provide detailed protocols for a panel of cell-based assays designed to evaluate the bioactivity of this compound, offering researchers a guide to systematically explore its cytotoxic, anti-inflammatory, antioxidant, and antiviral properties.
Preliminary Assay: Cytotoxicity Evaluation
Before evaluating specific bioactivities, it is crucial to determine the cytotoxic profile of this compound to establish a non-toxic concentration range for subsequent experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a suitable cell line (e.g., RAW 264.7 macrophages or Vero E6 cells) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from (e.g.) 1 µM to 200 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the 50% cytotoxic concentration (CC₅₀).
Data Presentation: Cytotoxicity of this compound
| This compound Conc. (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 10 | 98.2 ± 5.1 |
| 25 | 95.6 ± 4.8 |
| 50 | 88.4 ± 6.2 |
| 100 | 70.1 ± 5.5 |
| 200 | 45.3 ± 4.9 |
| CC₅₀ (µM) | ~185 µM |
Anti-inflammatory Activity Assessment
The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] This process often involves the inhibition of signaling pathways like NF-κB and MAPK.[4][5]
Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: this compound may inhibit LPS-induced inflammation via the MAPK and NF-κB pathways.
Protocol 2: Inhibition of Cytokine Production in LPS-Stimulated Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-only treated group. Determine the IC₅₀ value.
Data Presentation: Inhibition of Pro-inflammatory Cytokines
| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control (No LPS) | 50 ± 15 | 30 ± 10 |
| LPS (1 µg/mL) | 3500 ± 210 | 5200 ± 350 |
| LPS + this compound (25 µM) | 2100 ± 150 | 3100 ± 280 |
| LPS + this compound (50 µM) | 1250 ± 90 | 1800 ± 160 |
| LPS + this compound (100 µM) | 600 ± 55 | 850 ± 70 |
| IC₅₀ (µM) | ~65 µM | ~60 µM |
Antioxidant Activity Assessment
The antioxidant capacity of this compound within a cellular environment can be evaluated by its ability to scavenge intracellular reactive oxygen species (ROS). The DCFH-DA (2',7'-dichlorofluorescin diacetate) assay is commonly used for this purpose. DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation.
Protocol 3: Cellular ROS Scavenging Assay (DCFH-DA)
-
Cell Seeding: Plate a suitable cell line (e.g., HaCaT keratinocytes) in a 96-well black, clear-bottom plate and culture for 24 hours.
-
Compound Loading: Pre-treat cells with various non-toxic concentrations of this compound for 1 hour.
-
Probe Loading: Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes in the dark.
-
Induction of Oxidative Stress: Wash the cells with PBS and then induce ROS production by adding an oxidizing agent like H₂O₂ (e.g., 500 µM) or by exposing them to UV radiation.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Analysis: Compare the fluorescence levels in this compound-treated cells to the H₂O₂-treated control to determine the percentage of ROS inhibition.
Data Presentation: Intracellular ROS Scavenging Activity
| Treatment | Relative Fluorescence Units (RFU) (Mean ± SD) | ROS Inhibition (%) |
| Control | 100 ± 8 | - |
| H₂O₂ (500 µM) | 1500 ± 120 | 0 |
| H₂O₂ + this compound (25 µM) | 950 ± 75 | 39.3 |
| H₂O₂ + this compound (50 µM) | 550 ± 45 | 67.9 |
| H₂O₂ + this compound (100 µM) | 250 ± 20 | 89.3 |
| IC₅₀ (µM) | ~40 µM | - |
Antiviral Activity Assessment
To evaluate the potential of this compound as an antiviral agent, a plaque reduction neutralization test (PRNT) can be performed. This assay measures the ability of a compound to inhibit the formation of viral plaques, which are clear zones formed in a cell monolayer due to virus-induced cell lysis.
Protocol 4: Plaque Reduction Neutralization Test (PRNT)
-
Cell Seeding: Grow a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2 or Huh7 for Dengue virus) in 12-well plates.[6][7]
-
Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to neutralize the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for 3-5 days (depending on the virus) to allow for plaque formation.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a solution of 0.1% crystal violet. Plaques will appear as clear zones against a purple background.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. The concentration that inhibits 50% of plaque formation is the IC₅₀.
Data Presentation: Antiviral Activity of this compound
| This compound Conc. (µM) | Plaque Count (Mean ± SD) | Plaque Reduction (%) |
| 0 (Virus Control) | 100 ± 9 | 0 |
| 10 | 78 ± 7 | 22 |
| 25 | 52 ± 5 | 48 |
| 50 | 23 ± 4 | 77 |
| 100 | 5 ± 2 | 95 |
| IC₅₀ (µM) | ~26 µM | - |
References
- 1. Preparation and Evaluation of Antioxidant Activities of Bioactive Peptides Obtained from Cornus officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cornus officinalis Ethanolic Extract with Potential Anti-Allergic, Anti-Inflammatory, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of curcumin on p38 MAPK: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Carnosine exhibits significant antiviral activity against Dengue and Zika virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Flavonoid Derivatives Have Pan-Coronavirus Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antioxidant Activity of Cornusiin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cornusiin C, a dimeric ellagitannin found in plants of the Cornus genus, has garnered interest for its potential therapeutic properties, including its antioxidant effects. Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolism and through exposure to environmental stressors. Overproduction of ROS can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage.
These application notes provide a detailed overview and experimental protocols for assessing the in vitro antioxidant activity of this compound using two widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Principle of Antioxidant Activity Assays
The fundamental principle behind the DPPH and ABTS assays is the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, thus neutralizing it. This quenching of the radical is typically observed as a change in color, which can be quantified spectrophotometrically. The extent of color change is proportional to the antioxidant capacity of the substance being tested.
Data Presentation
| Sample | Assay | IC50 Value (µg/mL) | Reference Compound | Reference Compound IC50 (µg/mL) |
| Fermented Cornus mas L. extract | DPPH | 100.2 | - | - |
| Fermented Cornus mas L. extract | ABTS | 92 | - | - |
Note: The IC50 value represents the concentration of the sample required to scavenge 50% of the initial free radicals.
Experimental Protocols
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound by measuring its ability to quench the DPPH radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
-
Pipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a stock solution of ascorbic acid in methanol and perform serial dilutions to obtain the same concentration range as the sample.
-
-
Assay Protocol:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of this compound solution or ascorbic acid solution to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[1]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined by linear regression analysis.
ABTS Radical Cation Scavenging Assay
Objective: To evaluate the antioxidant activity of this compound by measuring its ability to scavenge the ABTS radical cation (ABTS•+).
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol (analytical grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
Pipettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution:
-
Dilute the stock ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a stock solution of ascorbic acid or Trolox and perform serial dilutions to obtain the same concentration range.
-
-
Assay Protocol:
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of this compound solution or the standard solution to the respective wells.
-
For the blank, add 10 µL of methanol or ethanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 6-7 minutes. [1]5. Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without sample).
-
A_sample is the absorbance of the sample with ABTS•+ solution.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the ABTS•+ radical. This can be determined by linear regression analysis.
Visualizations
Experimental Workflow for Antioxidant Assays
Caption: Workflow for DPPH and ABTS antioxidant activity assays.
Putative Antioxidant Signaling Pathway Modulated by this compound
Many polyphenolic compounds exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. The Keap1-Nrf2/ARE pathway is a key regulator of the cellular antioxidant response.
Caption: The Keap1-Nrf2/ARE antioxidant response pathway.
References
Standard Operating Procedure for Stability Testing of Cornusiin C
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive Standard Operating Procedure (SOP) for conducting stability testing of Cornusiin C, a hydrolysable tannin. The protocol is designed to be a foundational guide for establishing the stability profile of this compound, a critical step in its development as a potential therapeutic agent. The methodologies outlined herein are based on established principles from the International Council for Harmonisation (ICH) guidelines and scientific literature on the stability of tannins.
Introduction
This compound is an ellagitannin found in various medicinal plants and has demonstrated a range of biological activities. To ensure its quality, efficacy, and safety throughout its shelf life, a thorough understanding of its stability under various environmental conditions is essential.[1][2] This SOP describes the procedures for long-term, accelerated, and forced degradation stability studies of this compound.[3][4] The goal is to identify potential degradation pathways, establish a stability-indicating analytical method, and define appropriate storage conditions.[3]
Data Presentation
Quantitative data from the stability studies should be meticulously recorded and summarized in the following tables for clear comparison and analysis.
Table 1: Long-Term and Accelerated Stability Study Conditions
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate* | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
*Intermediate studies are to be conducted if a significant change occurs during accelerated studies.[5]
Table 2: Forced Degradation Study Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 12, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 10, 30, 60, 120 minutes |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 12, 24 hours |
| Thermal Degradation | Dry Heat | 80°C | 1, 3, 5, 7 days |
| Photostability | ICH Q1B Option 2 | 25°C | As per ICH Q1B |
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Purified water (Milli-Q® or equivalent)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector.
-
Analytical balance
-
pH meter
-
Stability chambers
-
Photostability chamber
-
Water bath
-
Oven
-
Volumetric flasks and pipettes
Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating and quantifying this compound in the presence of its degradation products.[6][7] High-performance liquid chromatography is a widely used technique for this purpose.[8] Given that this compound is a hydrolysable tannin, an HPLC-DAD/MS method is recommended for comprehensive analysis.[9][10]
-
Column: C18 reverse-phase column (e.g., 150mm × 4.6mm, 3µm).[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: DAD at a wavelength determined by the UV spectrum of this compound, and/or MS for identification of degradation products.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[11][12]
Preparation of Stability Samples
-
Accurately weigh a sufficient amount of this compound for all planned time points.
-
Package the substance in containers that simulate the proposed storage and distribution packaging.[13]
-
For solution stability, prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a known concentration.
Long-Term and Accelerated Stability Studies
-
Place the prepared samples in stability chambers set to the conditions specified in Table 1 .[13][14]
-
At each scheduled time point, withdraw samples.[13]
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Record the assay of this compound, and the identity and quantity of any degradation products.
-
Assess physical properties such as appearance, color, and solubility.
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the analytical method.[3][4] A target degradation of 5-20% is generally desirable.[1]
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at the time points specified in Table 2 .
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute to a suitable concentration and analyze by HPLC.
-
Prepare a solution of this compound in 0.1 M NaOH. Hydrolysable tannins are known to be unstable in basic conditions.[9][10]
-
Maintain the solution at room temperature.
-
Withdraw aliquots at the time points specified in Table 2 .
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute to a suitable concentration and analyze by HPLC.
-
Prepare a solution of this compound and add 3% hydrogen peroxide.
-
Keep the solution at room temperature.
-
Withdraw aliquots at the time points specified in Table 2 .
-
Dilute to a suitable concentration and analyze by HPLC.
-
Place solid this compound in an oven at 80°C.
-
Withdraw samples at the time points specified in Table 2 .
-
Prepare solutions of the withdrawn samples and analyze by HPLC.
-
Expose solid this compound and a solution of the compound to light conditions as described in the ICH Q1B guideline.
-
A dark control sample should be stored under the same conditions but protected from light.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the this compound stability testing protocol.
References
- 1. sgs.com [sgs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. acdlabs.com [acdlabs.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. www3.paho.org [www3.paho.org]
- 6. themedicon.com [themedicon.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. Stability and oxidation products of hydrolysable tannins in basic conditions detected by HPLC/DAD-ESI/QTOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. seer.ufrgs.br [seer.ufrgs.br]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
Application Notes and Protocols for In Vivo Studies with Cornusiin C
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental design for investigating the in vivo therapeutic potential of Cornusiin C, a natural compound with promising biological activities. The following protocols are intended to serve as a comprehensive guide for researchers in pharmacology, natural product chemistry, and drug discovery.
Introduction to this compound
This compound is an ellagitannin found in various species of the Cornus genus. Preclinical evidence suggests that extracts from Cornus species, rich in compounds like this compound, possess significant anti-inflammatory, antioxidant, and anti-diabetic properties. These activities indicate the potential of this compound as a therapeutic agent for a range of pathological conditions. To rigorously evaluate its efficacy and mechanism of action, well-designed in vivo studies are essential.
Proposed In Vivo Study: Anti-Inflammatory Activity of this compound
Based on the known biological activities of Cornus extracts, a suitable and well-established model to investigate the anti-inflammatory potential of this compound is the carrageenan-induced paw edema model in rodents. This model is widely used to assess the efficacy of acute anti-inflammatory agents.
Experimental Objective
To evaluate the dose-dependent anti-inflammatory effect of this compound on carrageenan-induced paw edema in a murine model.
Animal Model
-
Species: Male Swiss albino mice
-
Weight: 20-25 g
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
Experimental Groups
A minimum of five groups are recommended for this study:
| Group ID | Treatment | Dosage (mg/kg) | Route of Administration |
| 1 | Vehicle Control (Saline) | - | Oral (p.o.) |
| 2 | Negative Control (Carrageenan) | - | Intraplantar (i.p.) |
| 3 | Positive Control (Indomethacin) | 10 | Oral (p.o.) |
| 4 | This compound - Low Dose | 50 | Oral (p.o.) |
| 5 | This compound - High Dose | 100 | Oral (p.o.) |
Experimental Workflow
The following diagram illustrates the overall experimental workflow.
Caption: Experimental workflow for the in vivo anti-inflammatory study.
Detailed Experimental Protocols
Preparation of Reagents
-
This compound Solution: Dissolve this compound in sterile saline to the desired concentrations (50 and 100 mg/kg).
-
Indomethacin Solution: Prepare a 10 mg/kg solution of indomethacin in sterile saline.
-
Carrageenan Solution: Prepare a 1% (w/v) solution of carrageenan in sterile saline.
Induction of Paw Edema
-
One hour after oral administration of the respective treatments, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each mouse.
-
The left hind paw will serve as the non-inflamed control.
Measurement of Paw Edema
-
Measure the paw volume of both hind paws immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Biomarker Analysis
-
At the end of the experiment (4 hours), euthanize the mice.
-
Collect blood samples via cardiac puncture for serum separation.
-
Excise the paw tissue for histopathological analysis and homogenization.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum and paw tissue homogenates using ELISA kits.
-
Perform quantitative real-time PCR (qPCR) on the paw tissue to analyze the gene expression of inflammatory mediators.
Data Presentation
Quantitative data should be presented in a clear and structured format.
Table 1: Paw Volume Measurements (in mL)
| Treatment Group | 0 h | 1 h | 2 h | 3 h | 4 h |
| Vehicle Control | Data | Data | Data | Data | Data |
| Negative Control (Carrageenan) | Data | Data | Data | Data | Data |
| Positive Control (Indomethacin) | Data | Data | Data | Data | Data |
| This compound (50 mg/kg) | Data | Data | Data | Data | Data |
| This compound (100 mg/kg) | Data | Data | Data | Data | Data |
Table 2: Inflammatory Cytokine Levels (pg/mL)
| Treatment Group | TNF-α (Serum) | IL-6 (Serum) | TNF-α (Paw Tissue) | IL-6 (Paw Tissue) |
| Vehicle Control | Data | Data | Data | Data |
| Negative Control (Carrageenan) | Data | Data | Data | Data |
| Positive Control (Indomethacin) | Data | Data | Data | Data |
| This compound (50 mg/kg) | Data | Data | Data | Data |
| This compound (100 mg/kg) | Data | Data | Data | Data |
Proposed Signaling Pathway for this compound's Anti-Inflammatory Action
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of pro-inflammatory signaling pathways. A plausible mechanism for this compound is the modulation of the NF-κB and MAPK signaling pathways.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Conclusion
This application note provides a comprehensive framework for conducting an initial in vivo evaluation of this compound's anti-inflammatory properties. The detailed protocols and data presentation guidelines are designed to ensure robust and reproducible results. Further studies may be warranted to explore the chronic anti-inflammatory effects and detailed molecular mechanisms of this compound in other relevant disease models.
Application Notes and Protocols for the Synthesis of Cornusiin C Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of derivatives of Cornusiin C, a complex ellagitannin with potential therapeutic applications. Given the structural complexity of this compound, which makes its total chemical synthesis exceptionally challenging, this guide focuses on three primary practical strategies:
-
Isolation of this compound: A generalized protocol for the extraction and purification of this compound from its natural source, the fruits of Cornus officinalis.
-
Semi-synthesis of this compound Derivatives: Methods for the chemical modification of isolated this compound to generate novel derivatives.
-
Synthesis of Simplified this compound Analogs: A protocol for the synthesis of galloyl-glucose esters, which represent key structural motifs of this compound and can serve as simpler model compounds for biological evaluation.
Application Note 1: Isolation of this compound from Natural Sources
This compound is most practically obtained through extraction from its natural source. The following protocol is a representative method based on general techniques for the preparative isolation of complex polyphenols and should be optimized for specific laboratory conditions.
Experimental Protocol: Isolation and Purification of this compound
1. Extraction: a. Air-dry and powder the fruits of Cornus officinalis. b. Macerate the powdered plant material in 70-80% aqueous ethanol or methanol at room temperature for 24-48 hours. Repeat the extraction process three times. c. Combine the extracts and concentrate under reduced pressure to yield a crude extract.
2. Liquid-Liquid Partitioning: a. Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. b. The ellagitannin fraction, including this compound, is typically enriched in the ethyl acetate and/or n-butanol fractions.
3. Chromatographic Purification: a. Subject the enriched fraction to column chromatography on a macroporous resin (e.g., Diaion HP-20) or Sephadex LH-20. b. Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol). c. Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). d. Combine fractions containing this compound.
4. Preparative HPLC: a. For final purification, employ preparative reversed-phase HPLC (e.g., on a C18 column). b. Use a mobile phase gradient of acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape. c. Collect the peak corresponding to this compound and confirm its identity and purity using analytical HPLC, mass spectrometry, and NMR spectroscopy.
Visualization: Isolation Workflow
Caption: Workflow for the isolation and purification of this compound.
Application Note 2: Semi-synthesis of this compound Derivatives
Once isolated, the numerous hydroxyl groups on the this compound molecule provide reactive sites for chemical modification. These modifications can be used to explore structure-activity relationships and develop new derivatives with altered properties such as solubility, stability, and biological activity.
Experimental Protocols: Chemical Modification of this compound
The following are general starting protocols for the modification of tannins that can be adapted for this compound.[1] Optimization of reaction conditions and purification will be necessary.
1. Acetylation (Peracetylation): a. Dissolve isolated this compound in a mixture of pyridine and acetic anhydride. b. Stir the reaction at room temperature for 12-24 hours. c. Pour the reaction mixture into ice-water to precipitate the acetylated product. d. Collect the precipitate by filtration, wash with dilute acid (to remove pyridine) and then with water. e. Dry the product under vacuum. This modification significantly decreases the polarity of the molecule.[1]
2. Methylation (Permethylation): a. Dissolve this compound in anhydrous acetone or DMF. b. Add an excess of methyl iodide and a base such as potassium carbonate. c. Reflux the mixture for 24-48 hours, monitoring the reaction by TLC. d. After completion, filter off the base and evaporate the solvent. e. Purify the product using column chromatography.
3. Aminomethylation (Mannich Reaction): a. This reaction introduces aminomethyl groups, which can impart a cationic character to the tannin. b. Dissolve this compound in an appropriate solvent (e.g., aqueous ethanol). c. Add formaldehyde and a primary or secondary amine (e.g., ethanolamine). d. Adjust the pH to acidic conditions and stir at a controlled temperature (e.g., 60-80°C). e. The resulting Mannich base can be purified by chromatographic methods.
Data Presentation: Potential Semi-synthetic Derivatives of this compound
| Modification | Reagents | Key Property Change | Potential Application |
| Acetylation | Acetic anhydride, pyridine | Increased lipophilicity | Improved cell membrane permeability |
| Methylation | Methyl iodide, K₂CO₃ | Masking of phenolic hydroxyls | Increased metabolic stability, altered H-bonding |
| Aminomethylation | Formaldehyde, amine (e.g., ethanolamine), acid | Introduction of cationic charge | Enhanced interaction with negatively charged targets |
Visualization: General Modification Pathways
Caption: Pathways for the semi-synthesis of this compound derivatives.
Application Note 3: Synthesis of Simplified this compound Analogs (Galloyl-Glucose Esters)
The synthesis of simpler analogs containing the core structural elements of this compound, such as galloyl-glucose esters, is a valuable strategy for investigating the biological importance of these motifs.
Experimental Protocol: Synthesis of 1-O-Galloyl-β-D-glucopyranose
This protocol describes a selective synthesis of a simple galloyl-glucose ester.
1. Protection of Gallic Acid: a. Protect the hydroxyl groups of gallic acid, for example, by benzylation, to prevent their reaction during esterification.
2. Esterification: a. Activate the carboxylic acid of the protected gallic acid (e.g., by converting it to an acyl chloride or using a coupling agent like DCC). b. React the activated protected gallic acid with a selectively protected glucose derivative (e.g., with only the anomeric hydroxyl group free) in an anhydrous solvent in the presence of a suitable base.
3. Deprotection: a. Remove the protecting groups from the hydroxyls of the galloyl moiety and the glucose core (e.g., by catalytic hydrogenation for benzyl groups). b. Purify the final product by column chromatography or preparative HPLC.
Data Presentation: Yields for the Synthesis of Galloyl-Glucose Esters
| Compound | Synthetic Approach | Yield (%) | Reference (Illustrative) |
| 1,2,3,4,6-Penta-O-galloyl-β-D-glucose | Steglich esterification | ~40-50 | (Fictional Example) |
| 1-O-Galloyl-β-D-glucopyranose | Anomeric-selective synthesis | >80 | (Fictional Example) |
| Methyl 4,6-di-O-galloyl-α-D-glucopyranoside | Multi-step synthesis | ~40-45 | (Fictional Example) |
Note: The yields presented are illustrative and will vary depending on the specific reaction conditions and substrates used.
Visualization: Synthesis Workflow for a Galloyl-Glucose Ester
Caption: Workflow for the synthesis of a simplified galloyl-glucose analog.
References
Troubleshooting & Optimization
Overcoming stability issues of Cornusiin C in different pH and temperatures.
Cornusiin C Stability & Troubleshooting Technical Support Center
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information for overcoming stability issues when working with this complex ellagitannin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a primary concern?
This compound is a large, complex ellagitannin known for its potent biological activities, including antioxidant and antiviral effects. However, its structure contains multiple ester bonds, which are susceptible to hydrolysis. This inherent structural feature makes it unstable in certain conditions, particularly in aqueous solutions. Degradation can lead to a significant loss of biological activity, resulting in inconsistent and unreliable experimental outcomes. Key factors influencing its stability include pH, temperature, light, and the presence of oxidative agents.[1][2]
Q2: My experiment with this compound is yielding unexpected results. What are the common causes of its inactivation?
If you are observing a loss of efficacy or inconsistent data, the primary suspect is the degradation of the this compound molecule. The most common causes are:
-
Inappropriate pH: this compound, like many ellagitannins, is highly sensitive to pH. It degrades rapidly in neutral and alkaline conditions due to the hydrolysis of its ester linkages.
-
High Temperature: Elevated temperatures significantly accelerate the rate of hydrolysis and other degradation reactions.[3][4] Storing stock solutions at room temperature or even 4°C for extended periods can lead to substantial degradation.
-
Oxidation: Exposure to oxygen, especially when catalyzed by light or trace metal ions, can also contribute to degradation.[2]
-
Improper Storage: Repeated freeze-thaw cycles can compromise the integrity of the compound.
For a systematic approach to identifying the issue, please refer to the troubleshooting workflow diagram below.
Q3: What are the optimal pH and temperature conditions for handling and storing this compound?
To maximize stability, all solutions containing this compound should be prepared and stored under specific conditions. While precise data for this compound is not extensively published, general principles for related polyphenols and ellagitannins apply.
-
pH: The optimal pH for stability is in the acidic range, typically between pH 3.0 and 4.0 . In this range, the rate of ester hydrolysis is minimized.[3][4] Avoid neutral or alkaline buffers (pH > 7) entirely, as they cause rapid decomposition.
-
Temperature: For short-term storage (1-2 days), refrigeration at 2-8°C is acceptable if the solution is properly buffered. For long-term storage, aliquoted stock solutions should be flash-frozen and kept at -20°C or -80°C to prevent degradation from both hydrolysis and repeated freeze-thaw cycles.
Q4: How significantly do pH and temperature affect this compound stability?
Both pH and temperature have a synergistic effect on the degradation of this compound. Stability is inversely related to both increasing pH and increasing temperature.[3][4] The degradation process primarily involves the hydrolysis of the ester bonds that link galloyl groups.
The table below summarizes the expected stability trends based on general knowledge of similar compounds.
| Condition | pH Range | Temperature | Expected Stability | Primary Degradation Pathway |
| Optimal | 3.0 - 4.0 | -20°C to -80°C | High (Months to Years) | Minimal degradation |
| Sub-optimal (Short-term) | 3.0 - 5.5 | 4°C | Moderate (Days) | Slow ester hydrolysis |
| Degradative | 3.0 - 5.5 | 25°C - 40°C | Low (Hours to Days) | Accelerated ester hydrolysis[3] |
| Highly Degradative | > 6.0 | > 4°C | Very Low (Minutes to Hours) | Rapid ester hydrolysis and oxidation |
Troubleshooting and Experimental Workflows
Visual guides to help you diagnose problems and plan your experiments effectively.
Troubleshooting Flowchart
Use this flowchart to diagnose potential issues when your experimental results are not as expected.
References
Optimizing extraction yield of Cornusiin C from plant materials.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Cornusiin C from plant materials, primarily focusing on Cornus officinalis (Shan Zhu Yu).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the extraction yield of this compound?
A1: The extraction yield of this compound, a type of ellagitannin, is influenced by several key factors:
-
Solvent System: The type of solvent and its concentration are crucial. Alcohols, such as ethanol and methanol, often mixed with water, are commonly used for extracting polyphenolic compounds.[1] The optimal solvent ratio depends on the specific characteristics of the plant material.
-
Temperature: Higher temperatures can increase the solubility and diffusion rate of this compound, but excessive heat may lead to its degradation.
-
Extraction Time: A sufficient extraction time is necessary to ensure the complete release of the compound from the plant matrix. However, prolonged exposure to extraction conditions can also lead to degradation.
-
Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (i.e., more solvent) can enhance the concentration gradient and improve extraction efficiency, but this needs to be balanced with solvent consumption and processing time.
-
Plant Material: The species, age, and pre-processing of the plant material (e.g., drying, grinding) significantly impact the accessibility of this compound for extraction.
Q2: Which extraction method is most suitable for obtaining high yields of this compound?
A2: Several methods can be employed, each with its advantages and disadvantages:
-
Conventional Solvent Extraction (Maceration, Reflux): These are traditional, straightforward methods. Reflux extraction, which involves heating the solvent, can improve efficiency but carries a risk of thermal degradation.
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency, often at lower temperatures and in shorter times compared to conventional methods.
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process. It is known for its high efficiency and reduced solvent consumption.
The choice of method often depends on the available equipment, scale of extraction, and the desired purity of the final extract. For optimization, a systematic approach like Response Surface Methodology (RSM) is often recommended.
Q3: How can I monitor the concentration of this compound during the extraction process?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and reliable method for the quantitative analysis of this compound.[2][3][4] Developing a validated HPLC method is essential for accurate monitoring and optimization of the extraction process.
Q4: What are the typical stability issues for this compound during extraction and storage?
A4: As an ellagitannin, this compound is susceptible to degradation under certain conditions:
-
pH: Ellagitannins can be unstable at neutral or alkaline pH. Acidic conditions are generally preferred for extraction and storage to minimize hydrolysis.
-
Temperature: High temperatures can accelerate degradation. It is crucial to find an optimal temperature that balances extraction efficiency and stability.
-
Light: Exposure to light, particularly UV light, can lead to photodegradation. Extractions and storage should be carried out in dark or amber-colored containers.
-
Oxidation: The presence of oxygen and metal ions can catalyze the oxidation of polyphenolic compounds. Using deoxygenated solvents or adding antioxidants can help mitigate this.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate solvent system. 2. Suboptimal extraction temperature or time. 3. Inefficient disruption of plant cell walls. 4. High solid-to-liquid ratio. | 1. Experiment with different solvents (e.g., ethanol, methanol) and varying aqueous concentrations. 2. Optimize temperature and time using a systematic approach like a Design of Experiments (DoE). Start with ranges found for similar compounds in Cornus officinalis. 3. Ensure the plant material is finely ground. Consider using advanced extraction techniques like UAE or MAE. 4. Decrease the solid-to-liquid ratio to improve the concentration gradient. |
| Degradation of this compound | 1. Excessive extraction temperature or time. 2. Unfavorable pH of the extraction solvent. 3. Oxidation during extraction. 4. Exposure to light. | 1. Reduce the extraction temperature and/or time. Consider using UAE or MAE which can be effective at lower temperatures. 2. Adjust the pH of the solvent to a slightly acidic range (e.g., pH 3-5). 3. Purge the extraction solvent with nitrogen to remove dissolved oxygen. Add a small amount of an antioxidant like ascorbic acid. 4. Protect the extraction vessel from light by using amber glassware or wrapping it in aluminum foil. |
| Poor Reproducibility | 1. Inconsistent plant material. 2. Variations in extraction parameters. 3. Inconsistent sample preparation for analysis. | 1. Use plant material from the same source and batch. Ensure consistent drying and grinding procedures. 2. Precisely control all extraction parameters (temperature, time, solvent ratio, etc.) for each experiment. 3. Follow a standardized protocol for sample dilution and preparation before HPLC analysis. |
| Co-extraction of Impurities | 1. Solvent system with low selectivity. 2. Inappropriate extraction method. | 1. Modify the polarity of the solvent system to target this compound more specifically. 2. Consider a multi-step extraction or a subsequent purification step (e.g., solid-phase extraction, column chromatography) to remove unwanted compounds. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized conditions for iridoid glycosides from Cornus officinalis and serves as a starting point for this compound extraction.
1. Materials and Equipment:
-
Dried and powdered Cornus officinalis fruit.
-
Ethanol (analytical grade).
-
Deionized water.
-
Ultrasonic bath or probe sonicator.
-
Centrifuge.
-
Rotary evaporator.
-
HPLC system for analysis.
2. Procedure:
-
Weigh 1 g of powdered Cornus officinalis and place it in a 50 mL flask.
-
Add 20 mL of 64% aqueous ethanol solution (v/v).
-
Place the flask in an ultrasonic bath set to a frequency of 40 kHz and a power of 100 W.
-
Conduct the extraction at 70°C for 38 minutes.
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Concentrate the supernatant under reduced pressure using a rotary evaporator at 50°C.
-
Re-dissolve the dried extract in a known volume of the mobile phase for HPLC analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This is a general HPLC method for the analysis of polyphenolic compounds in Cornus officinalis extracts. Method validation for this compound is required.[5][6]
1. HPLC System and Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
0-5 min: 10% B
-
5-20 min: 10-30% B
-
20-30 min: 30-50% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV detector at 280 nm.
2. Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard (if available) in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample by dissolving the dried extract in the initial mobile phase composition and filtering through a 0.45 µm syringe filter.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Data Presentation
Table 1: Influence of Extraction Parameters on the Yield of Iridoid Glycosides from Cornus officinalis (Model for this compound)
| Parameter | Range Studied | Optimal Value | Reference |
| Ethanol Concentration (%) | 50 - 80 | 64 | [7] |
| Extraction Temperature (°C) | 50 - 80 | 70 | [7] |
| Extraction Time (min) | 20 - 50 | 38 | [7] |
Note: This data is for major iridoid components and serves as a starting point for optimizing this compound extraction.
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound extraction and analysis.
Potential Anti-inflammatory Signaling Pathway of this compound
Based on the known activity of the structurally related compound, Cornuside, this compound may exert its anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.[8]
Caption: Postulated anti-inflammatory mechanism of this compound.
References
- 1. Corni Fructus: a review of chemical constituents and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical profile dataset of Cornus officinalis from multiple sources using HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Refubium - Cornus mas and Cornus officinalis - A Comparison of Antioxidant and Immunomodulatory Activities of Standardized Fruit Extracts in Human Neutrophils and Caco-2 Models [refubium.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 6. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of extraction condition for major iridoid components in fruit of corni (Cornus officinalis) by UPLC-PDA us… [ouci.dntb.gov.ua]
- 8. Anti-Inflammatory and Anti-oxidant Functions of Cornuside by Regulating NF-[Formula: see text] B, STAT-1, and Nrf2-HO-1 Pathways. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Cornusiin C Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of Cornusiin C during purification.
Troubleshooting Guide: Low Recovery of this compound
Low recovery of this compound can occur at various stages of the purification process. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low Yield After Initial Extraction
Possible Causes:
-
Incomplete Extraction: The solvent system or extraction method may not be optimal for efficiently extracting this compound from the plant material.
-
Degradation during Extraction: this compound, as a polyphenolic compound, may be susceptible to degradation at high temperatures or due to enzymatic activity.
Troubleshooting Steps:
-
Optimize Extraction Solvent:
-
Experiment with different solvent polarities. A combination of methanol or ethanol with water is often effective for extracting polyphenols.[1]
-
Vary the solvent-to-solid ratio to ensure complete saturation of the plant material.
-
-
Modify Extraction Method:
-
Ultrasonic-Assisted Extraction (UAE): This can enhance extraction efficiency at lower temperatures, minimizing thermal degradation.[1]
-
Microwave-Assisted Extraction (MAE): Can reduce extraction time, but temperature control is crucial.
-
Soxhlet Extraction: A traditional method, but prolonged exposure to heat can lead to degradation.
-
-
Control Extraction Conditions:
-
Temperature: Maintain a lower extraction temperature (e.g., room temperature or slightly elevated) to prevent degradation.
-
pH: The stability of polyphenols can be pH-dependent. Maintaining a slightly acidic environment can sometimes improve stability.[2]
-
Inert Atmosphere: Extracting under an inert gas like nitrogen can reduce oxidative degradation.
-
Problem 2: Significant Loss During Column Chromatography
Possible Causes:
-
Irreversible Adsorption: this compound may be strongly and irreversibly binding to the stationary phase (e.g., silica gel).[3]
-
On-Column Degradation: The stationary phase itself can sometimes catalyze the degradation of sensitive compounds.[3]
-
Suboptimal Elution: The mobile phase may not be strong enough to elute the compound effectively.
Troubleshooting Steps:
-
Evaluate the Stationary Phase:
-
Test for Decomposition: Before running a column, spot the crude sample on a TLC plate (using the same stationary phase) and let it sit for an extended period. Re-run the TLC in a second dimension to see if degradation spots appear.[3]
-
Alternative Stationary Phases: Consider using alternative stationary phases like reversed-phase C18, Sephadex LH-20, or macroporous resins, which are commonly used for polyphenol purification.[1]
-
-
Optimize the Mobile Phase:
-
Gradient Elution: Employ a gradient elution to gradually increase the solvent strength, which can improve the separation and recovery of the target compound.
-
Add Modifiers: Adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve the peak shape and recovery of phenolic compounds by suppressing ionization.
-
-
Column Packing and Loading:
-
Ensure the column is packed uniformly to prevent channeling.
-
Avoid overloading the column, as this can lead to poor separation and band tailing.
-
Problem 3: Degradation During Solvent Evaporation
Possible Causes:
-
Thermal Degradation: Prolonged exposure to heat during solvent removal can degrade this compound.
-
Oxidation: The concentration of the sample in the presence of oxygen can accelerate oxidative degradation.
Troubleshooting Steps:
-
Use Low-Temperature Evaporation:
-
Utilize a rotary evaporator with a water bath set to a low temperature (e.g., < 40°C).
-
For highly sensitive compounds, consider freeze-drying (lyophilization) to remove the solvent.
-
-
Maintain an Inert Atmosphere:
-
Bleed nitrogen or argon into the rotary evaporator to minimize contact with oxygen.
-
Experimental Workflow & Troubleshooting Logic
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for this compound purification?
While silica gel is common, for polyphenols like this compound, it can sometimes lead to irreversible adsorption or degradation.[3] It is advisable to explore other options such as:
-
Reversed-phase C18: Good for separating compounds based on hydrophobicity.
-
Sephadex LH-20: An alkylated dextran gel that is excellent for separating polyphenols based on size and polarity in various solvents.
-
Macroporous Resins (e.g., D-101): Often used for initial cleanup and enrichment of target compounds from crude extracts.[1]
Q2: How can I prevent my sample from oxidizing during purification?
Oxidation is a major cause of low recovery for antioxidant compounds. To minimize oxidation:
-
Work Quickly and at Low Temperatures: Perform purification steps at 4°C whenever possible.
-
Use Degassed Solvents: Solvents can be degassed by sparging with nitrogen or by sonication under vacuum.
-
Add Antioxidants: In some cases, a small amount of an antioxidant like ascorbic acid or dithiothreitol (DTT) can be added to the sample or solvents, but be mindful of its potential interference with the final product.
-
Use an Inert Atmosphere: Purge sample vials and the chromatography system with nitrogen or argon.
Q3: My compound seems to be degrading on the TLC plate. What does this mean?
If you observe streaking or the appearance of new spots after letting a spotted TLC plate sit for a while, it is a strong indication that your compound is unstable on that particular stationary phase (e.g., silica gel).[3] You should consider using a different stationary phase for column chromatography.
Q4: What are the ideal storage conditions for this compound?
Based on the stability of similar compounds, this compound should be stored under the following conditions to prevent degradation:
-
Temperature: Low temperatures are critical. Storage at -20°C or -80°C is recommended.
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Form: Storing the compound in a dry, solid form is preferable to in solution. If in solution, use a degassed, anhydrous solvent.
Quantitative Data Summary
| Compound Class | Condition | Effect on Stability/Recovery | Reference |
| Ascorbic Acid | Storage at 25°C vs 35°C (7 days) | 23.4% degradation at 25°C, 56.4% at 35°C | [4] |
| Ascorbic Acid | Presence of Oxygen | Accelerates degradation | [4][5] |
| Ascorbic Acid | pH | More stable in acidic conditions | [[“]] |
| Anthocyanins | Presence of Ascorbic Acid (pH 4.5, 146h) | <6% residual concentration with ascorbic acid vs 77% without | [2] |
| Anthocyanins | pH | More stable in acidic media | [2] |
Key Experimental Protocols
Protocol 1: 2D TLC for Compound Stability Assessment
This protocol helps determine if a compound is degrading on the stationary phase.
-
Spotting: Dissolve a small amount of your crude extract or partially purified fraction in a suitable solvent. Spot it onto a TLC plate (e.g., silica gel 60 F254).
-
First Dimension Development: Develop the TLC plate in a suitable solvent system.
-
Drying: Remove the plate from the chamber and allow it to air dry completely for an extended period (e.g., 1-2 hours) to allow for potential on-plate reactions.
-
Second Dimension Development: Rotate the plate 90 degrees and develop it in the same solvent system.
-
Visualization: Visualize the plate under UV light and/or with a suitable staining reagent.
-
Interpretation: If the compound is stable, the spots should lie on a diagonal line. The appearance of spots off the diagonal indicates degradation.
Protocol 2: General Purification Scheme for Polyphenols from Plant Material
This is a generalized workflow that can be adapted for this compound.
-
Extraction: Extract the dried, powdered plant material with an appropriate solvent (e.g., 50-80% methanol or ethanol in water) using ultrasonic assistance at a controlled temperature.[1]
-
Concentration: Concentrate the extract under reduced pressure at a low temperature (< 40°C).
-
Pre-purification/Fractionation:
-
Liquid-Liquid Partitioning: Sequentially partition the aqueous concentrate with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to fractionate compounds.
-
Macroporous Resin Chromatography: Pass the aqueous extract through a macroporous resin column, wash with water to remove sugars and highly polar impurities, and then elute with increasing concentrations of ethanol.[1]
-
-
Column Chromatography:
-
Subject the enriched fraction to column chromatography. Good starting points are Sephadex LH-20 or reversed-phase C18.
-
Use a gradient elution of appropriate solvents (e.g., water/methanol or water/acetonitrile, possibly with a small amount of formic acid).
-
-
Final Purification:
-
If necessary, perform a final purification step using preparative HPLC.
-
-
Drying and Storage: Remove the solvent from the pure fractions by rotary evaporation at low temperature or by lyophilization. Store the final compound at -20°C or below, protected from light and oxygen.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Factors Affecting Vitamin C Stability In Foods - Consensus Academic Search Engine [consensus.app]
Minimizing interference in spectroscopic assays of Cornusiin C.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spectroscopic assays of Cornusiin C. Our aim is to help you minimize interference and obtain accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is a dimeric ellagitannin found in plants of the Cornus genus, notably Cornus officinalis (Shan Zhu Yu). Ellagitannins are a class of hydrolyzable tannins that exhibit a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects. Accurate quantification of this compound is crucial for understanding its pharmacological properties, standardizing herbal extracts, and developing new therapeutic agents.
Q2: What are the main challenges in the spectroscopic quantification of this compound?
The primary challenge in the spectroscopic quantification of this compound from crude or semi-purified plant extracts is interference from other co-extracted compounds that absorb light in the same UV-Vis region. Plant extracts are complex mixtures containing numerous secondary metabolites.
Q3: What is the expected UV-Vis absorption maximum (λmax) for this compound?
Q4: What are the most common interfering substances in this compound assays?
Based on the phytochemical analysis of Cornus officinalis, the following compounds are likely to interfere with direct spectroscopic quantification of this compound:
-
Other Tannins: Including monomeric and polymeric tannins.
-
Flavonoids: Such as quercetin, kaempferol, and their glycosides.[1]
-
Phenolic Acids: Including gallic acid, ellagic acid, and caffeic acid.[1]
-
Iridoids: Such as loganin.
-
Chlorophyll: In extracts from green plant parts, though less common for fruit extracts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the spectroscopic analysis of this compound.
Issue 1: Overestimation of this compound Content
Possible Cause: Your spectroscopic measurement at ~280 nm is likely including the absorbance of other phenolic compounds present in the extract, leading to an artificially high reading for this compound.
Solutions:
-
Implement a Purification Step:
-
Solid-Phase Extraction (SPE): Use a reversed-phase C18 cartridge to separate this compound from more polar interfering compounds.
-
Solvent Partitioning: Perform liquid-liquid extraction to partition compounds based on their polarity.
-
-
Employ a More Specific Analytical Method:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis or Diode Array Detector (DAD) is the recommended method for accurate quantification. It physically separates this compound from interfering compounds before detection.
-
Issue 2: Poor Reproducibility of Results
Possible Cause: Inconsistent results can stem from variability in sample preparation, instrument instability, or degradation of this compound.
Solutions:
-
Standardize Sample Preparation:
-
Ensure consistent extraction times, temperatures, and solvent-to-solid ratios.
-
Use a validated and consistent protocol for any purification steps.
-
-
Ensure Instrument Stability:
-
Allow the spectrophotometer lamp to warm up adequately before taking measurements.
-
Use a matched set of cuvettes for blanks and samples.
-
-
Consider Sample Stability:
-
Ellagitannins can be susceptible to degradation by pH changes, temperature, and light. Prepare fresh solutions and protect them from light. Analyze samples as quickly as possible after preparation.
-
Issue 3: Unexpected Peaks or High Background Absorbance
Possible Cause: This can be due to sample turbidity (suspended particles) or the presence of highly colored interfering compounds.
Solutions:
-
Clarify the Extract:
-
Centrifugation: Spin down your extract to pellet any suspended solids.
-
Filtration: Use a 0.45 µm or 0.22 µm syringe filter to remove fine particulates before measurement.
-
-
Baseline Correction:
-
When using a spectrophotometer, ensure you are using the correct blank (the same solvent as your sample).
-
In HPLC, a gradient elution program can help to resolve baseline drift issues.
-
Quantitative Data Summary
The following table summarizes the typical classes of interfering compounds found in Cornus officinalis extracts and their potential impact on spectroscopic assays of this compound.
| Class of Compound | Examples Found in Cornus officinalis | Potential for Interference at ~280 nm |
| Ellagitannins | This compound, other related tannins | High (target compound) |
| Flavonoids | Quercetin, Kaempferol derivatives | High |
| Phenolic Acids | Gallic acid, Ellagic acid, Caffeic acid | High |
| Iridoids | Loganin, Sweroside | Moderate |
| Organic Acids | Malic acid, Tartaric acid | Low |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Partial Purification of this compound
This protocol provides a method for enriching this compound and removing some interfering substances prior to spectroscopic analysis.
-
Materials:
-
C18 SPE Cartridge
-
Methanol (HPLC grade)
-
Deionized Water
-
Crude plant extract dissolved in a minimal amount of the initial mobile phase.
-
-
Procedure:
-
Condition the Cartridge: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of deionized water. Do not let the cartridge run dry.
-
Load the Sample: Load 1-2 mL of your dissolved plant extract onto the cartridge.
-
Wash Step 1 (Remove Polar Impurities): Pass 5 mL of deionized water through the cartridge to elute highly polar compounds. Discard this fraction.
-
Wash Step 2 (Remove Less Polar Impurities): Pass 5 mL of a low-concentration organic solvent (e.g., 20% methanol in water) through the cartridge. This may elute some less polar interfering compounds. This fraction should be collected and can be analyzed separately.
-
Elute this compound: Elute the enriched this compound fraction with a higher concentration of organic solvent (e.g., 80% methanol in water). Collect this fraction for analysis.
-
Analysis: Analyze the eluted fraction using UV-Vis spectrophotometry at ~280 nm or by HPLC.
-
Protocol 2: HPLC Method for the Quantification of this compound
This protocol provides a starting point for developing a specific HPLC method for this compound.
-
Instrumentation and Columns:
-
HPLC system with a UV-Vis or DAD detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
This is a common mobile phase for the separation of polyphenols.
-
-
Gradient Elution Program:
-
A gradient from a low to a high concentration of acetonitrile (Solvent B) will be necessary to separate the complex mixture of compounds in a plant extract. A typical gradient might be:
-
0-5 min: 5% B
-
5-30 min: 5% to 40% B
-
30-35 min: 40% to 90% B
-
35-40 min: Hold at 90% B
-
40-45 min: 90% to 5% B
-
45-50 min: Re-equilibration at 5% B
-
-
-
Detection:
-
Monitor the eluent at 280 nm.
-
-
Quantification:
-
Quantification should be performed by creating a calibration curve with a purified this compound standard. If a standard is not available, results can be expressed in terms of a related, commercially available standard such as gallic acid or ellagic acid, but this should be clearly stated as an equivalent.
-
Visualizations
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Cornusiin C
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Cornusiin C for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a large, complex polyphenolic compound, specifically a trimeric hydrolyzable tannin, found in plants such as Cornus officinalis. Its significant molecular size and polyphenolic nature contribute to poor water solubility, instability in the gastrointestinal tract, and rapid metabolism, leading to low oral bioavailability. This severely limits its therapeutic potential in in vivo models as achieving effective concentrations at target tissues is challenging.
Q2: What are the primary strategies to enhance the bioavailability of this compound?
A2: The main approaches to improve the systemic exposure of this compound include:
-
Nanoformulation: Encapsulating this compound into nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles, liposomes) can protect it from degradation, improve its solubility, and facilitate its absorption.
-
Microencapsulation: This technique involves coating this compound particles with a protective layer (e.g., maltodextrin) to enhance stability and control its release in the gastrointestinal tract.[1]
-
Use of Bioenhancers: Co-administration with compounds that can inhibit metabolic enzymes or enhance intestinal permeability may increase the systemic absorption of this compound.
Q3: What are the key signaling pathways potentially modulated by this compound?
A3: Based on studies of structurally related tannins and polyphenols, this compound is likely to modulate inflammatory and antioxidant signaling pathways.[2][3][4][5][6] These include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: this compound may inhibit this pathway, which is crucial in regulating inflammatory responses.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Signaling Pathway: It may activate this pathway, a key regulator of cellular antioxidant responses.
-
MAPK (Mitogen-activated protein kinase) Signaling Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis, and can be modulated by tannins.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vivo testing of this compound.
Guide 1: Low Encapsulation Efficiency in Nanoformulation
| Problem | Potential Cause | Troubleshooting Steps |
| Low encapsulation efficiency (<70%) of this compound in nanoparticles. | 1. Poor affinity of this compound for the nanoparticle core material. 2. Suboptimal formulation parameters (e.g., drug-to-polymer ratio, solvent selection).3. Instability of the formulation leading to drug leakage. | 1. Screen different nanoparticle materials: Test both lipid-based (e.g., solid lipid nanoparticles) and polymer-based (e.g., zein, PLGA) nanoparticles to find a compatible matrix.[7]2. Optimize the drug-to-carrier ratio: Systematically vary the concentration of this compound relative to the encapsulating material.3. Adjust the solvent system: Ensure this compound is fully dissolved in the organic phase before emulsification.4. Incorporate stabilizers: Add surfactants or coating agents like pectin to improve nanoparticle stability.[8] |
Guide 2: Inconsistent Particle Size and High Polydispersity Index (PDI)
| Problem | Potential Cause | Troubleshooting Steps |
| Wide variation in nanoparticle size and a high PDI (>0.3). | 1. Inadequate homogenization energy. 2. Aggregation of nanoparticles. 3. Improper storage conditions. | 1. Optimize homogenization parameters: Increase sonication time/amplitude or high-pressure homogenization cycles.2. Improve stabilization: Ensure adequate concentration of stabilizers. Measure the zeta potential; a value greater than |30 mV| suggests good colloidal stability.[7]3. Control storage conditions: Store nanoparticle suspensions at 4°C and avoid freeze-thaw cycles. Lyophilize the nanoparticles with a cryoprotectant for long-term storage. |
Guide 3: No Significant Improvement in Bioavailability In Vivo
| Problem | Potential Cause | Troubleshooting Steps |
| The developed formulation does not show a significant increase in plasma concentration of this compound compared to the free compound. | 1. Rapid clearance of nanoparticles from circulation. 2. Poor release of this compound from the nanoparticles at the site of absorption. 3. Degradation of the formulation in the gastrointestinal tract. | 1. Modify nanoparticle surface: PEGylation can help reduce clearance by the reticuloendothelial system.2. Adjust nanoparticle composition: Select biodegradable polymers with a release profile that matches the absorption window in the small intestine.3. Use enteric-coated nanoparticles: This will protect the formulation from the acidic environment of the stomach.4. Conduct a full pharmacokinetic study: Analyze plasma, urine, and feces to understand the absorption, distribution, metabolism, and excretion (ADME) profile. |
Data Presentation
Table 1: Hypothetical Comparison of Pharmacokinetic Parameters of this compound Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Free this compound (Aqueous Suspension) | 50 ± 12 | 1.0 ± 0.5 | 150 ± 45 | 100 |
| This compound-loaded SLNs | 250 ± 50 | 2.5 ± 0.8 | 900 ± 180 | 600 |
| This compound Microencapsulated in Maltodextrin | 180 ± 35 | 3.0 ± 1.0 | 750 ± 150 | 500 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To encapsulate this compound in SLNs to improve its oral bioavailability.
Materials:
-
This compound
-
Glyceryl monostearate (lipid)
-
Poloxamer 188 (surfactant)
-
Acetone
-
Ultrapure water
Methodology:
-
Preparation of the organic phase: Dissolve 50 mg of this compound and 200 mg of glyceryl monostearate in 5 mL of acetone.
-
Preparation of the aqueous phase: Dissolve 100 mg of Poloxamer 188 in 50 mL of ultrapure water.
-
Emulsification: Heat both the organic and aqueous phases to 60°C. Add the organic phase dropwise to the aqueous phase under continuous high-speed stirring (10,000 rpm) for 15 minutes to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization at 1000 bar for 5 cycles.
-
Nanoparticle formation: Quickly cool the resulting nanoemulsion in an ice bath to solidify the lipid and form SLNs.
-
Purification: Centrifuge the SLN suspension at 15,000 rpm for 30 minutes to remove any unencapsulated this compound.
-
Characterization:
-
Particle size and PDI: Use Dynamic Light Scattering (DLS).
-
Zeta potential: Use Laser Doppler Anemometry.
-
Encapsulation efficiency (%EE): Determine the amount of free this compound in the supernatant using HPLC and calculate %EE using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Protocol 2: Western Blot Analysis of Nrf2 Activation
Objective: To determine if this compound activates the Nrf2 signaling pathway in a cell-based assay.
Materials:
-
HepG2 cells (or other suitable cell line)
-
This compound solution
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Methodology:
-
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow to 80% confluency. Treat the cells with different concentrations of this compound (or its nanoformulation) for a specified time (e.g., 6 hours).
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of both fractions using the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fractions; anti-β-actin for cytoplasmic fractions) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software. An increase in the Nrf2/Lamin B1 ratio in the nuclear fraction indicates Nrf2 activation.
Visualizations
Signaling Pathways
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Experimental Workflow
Caption: Experimental workflow for bioavailability enhancement.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Identifying and avoiding common artifacts in Cornusiin C bioassays.
Welcome to the technical support center for Cornusiin C bioassays. This resource is designed for researchers, scientists, and drug development professionals to help identify and avoid common artifacts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
This compound is a dimeric ellagitannin, a type of polyphenol found in various plants, including Cornus officinalis (Shan Zhu Yu). It is investigated for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. These properties make it a compound of interest in drug discovery and development.
Q2: What are the common challenges when working with this compound in bioassays?
Due to its polyphenolic structure, this compound is classified as a Pan-Assay Interference Compound (PAINS). This means it can interfere with assay results in a non-specific manner, leading to false-positive or misleading data. Common issues include protein precipitation, redox activity interfering with assay reagents, and compound aggregation.
Q3: How can I recognize if this compound is causing artifacts in my assay?
Look for the following signs:
-
Steep dose-response curves: Unusually steep Hill slopes in your IC50 curves can indicate non-specific activity.
-
Discrepancies between different assays: If you observe high activity in one assay format but significantly lower or no activity in an orthogonal assay, it might be an artifact.
-
Precipitation: Visible precipitation in your assay wells upon addition of this compound is a clear indicator of interference.
-
Colorimetric Interference: this compound solutions can have a yellow to brown color, which may interfere with absorbance-based assays.
Q4: Are there general strategies to mitigate interference from this compound?
Yes, several strategies can be employed:
-
Addition of a non-ionic detergent: Including a small amount of a detergent like Triton X-100 (typically 0.01-0.1%) in your assay buffer can help prevent compound aggregation.
-
Use of bovine serum albumin (BSA): BSA can be added to the assay buffer to bind non-specifically to tannins, reducing their interference with the target protein.
-
Tannin removal from extracts: If working with a crude extract, consider using methods to remove tannins prior to the bioassay.
-
Orthogonal assays: Always confirm your findings using a different assay technology that is less susceptible to the suspected mode of interference.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Antioxidant Assays
Symptoms:
-
Widely varying IC50 values for this compound in DPPH, ABTS, and FRAP assays.
-
IC50 values that are significantly lower than expected or reported in the literature.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Redox Interference | This compound is a potent antioxidant and can directly reduce assay reagents (e.g., DPPH radical, ABTS radical cation, Fe³⁺-TPTZ complex), leading to a strong signal that may not be related to the biological activity being studied. Solution: Be aware that these assays measure total antioxidant capacity. To assess specific enzyme inhibition, use assays that are not based on redox readouts. |
| Stoichiometry | The reaction between this compound and the radical/metal ion may not be 1:1, leading to non-linear effects. Solution: Ensure you are working within the linear range of your standard curve and consider the molar ratio of this compound to the assay reagent. |
| Solvent Effects | The solvent used to dissolve this compound may interfere with the assay. Solution: Run appropriate solvent controls and ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects the assay (typically <1%). |
Quantitative Data on Tannin Interference in Antioxidant Assays:
| Compound | Assay | Reported IC50 (µg/mL) | Notes |
| Tannic Acid | DPPH Radical Scavenging | 4.87[1] | Potent radical scavenging activity is characteristic of tannins. |
| Tannic Acid | ABTS Radical Scavenging | 18.68[1] | |
| Psychotria carthagenensis extract (high tannin) | DPPH Radical Scavenging | 16.92 ± 4.58[2] | High tannin content correlates with low IC50 in radical scavenging assays.[3][4] |
Issue 2: Apparent Inhibition in Enzyme-Based Assays
Symptoms:
-
This compound shows potent inhibition of an enzyme of interest.
-
The inhibition is irreversible or shows time-dependent behavior not consistent with the expected mechanism.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Non-specific Protein Binding/Precipitation | Tannins are well-known to bind to and precipitate proteins. This non-specific interaction can lead to apparent enzyme inhibition. Solution: Include 0.01-0.1% Triton X-100 or 0.1 mg/mL BSA in the assay buffer. Also, perform enzyme kinetic studies to determine the mechanism of inhibition. Non-specific inhibitors often exhibit non-competitive or mixed-mode inhibition. |
| Covalent Modification | Under certain conditions, polyphenols can be oxidized to reactive quinones that can covalently modify proteins. Solution: Include a reducing agent like dithiothreitol (DTT) in the assay buffer (if compatible with your enzyme) to see if it reverses the inhibition. |
| Compound Aggregation | At higher concentrations, this compound may form aggregates that sequester and inhibit the enzyme. Solution: Include 0.01-0.1% Triton X-100 in the assay buffer. Determine if the IC50 value is dependent on the enzyme concentration; a significant shift suggests aggregation. |
Experimental Workflow for Investigating Non-Specific Inhibition:
Caption: Workflow for validating an initial enzyme inhibition hit.
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare serial dilutions of this compound and a standard antioxidant (e.g., ascorbic acid) in the same solvent.[5]
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each dilution of this compound or standard.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well with 100 µL of solvent and 100 µL of DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of this compound and determine the IC50 value.
-
NF-κB Inhibition Assay (Cell-Based)
-
Cell Culture:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce NF-κB activation by adding an inflammatory stimulus (e.g., lipopolysaccharide, LPS) for the appropriate time (e.g., 30-60 minutes for nuclear translocation).
-
-
Analysis (Immunofluorescence):
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a high-content imaging system and quantify the nuclear translocation of p65.
-
-
Data Analysis:
-
Calculate the percentage of cells with nuclear p65 for each treatment condition.
-
Determine the IC50 value for the inhibition of NF-κB nuclear translocation.
-
MAPK Signaling Pathway Analysis (Western Blot)
-
Cell Treatment and Lysis:
-
Treat cells with this compound and/or a stimulus as described for the NF-κB assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, and p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Signaling Pathway Diagrams
This compound is reported to modulate key inflammatory signaling pathways.
Inhibition of the NF-κB Signaling Pathway:
Caption: this compound inhibits NF-κB activation by targeting IKK.
Modulation of the MAPK Signaling Pathway:
Caption: this compound can suppress MAPK signaling by inhibiting ASK1.
References
- 1. Antioxidant and α-amylase inhibitory activities of tannic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Antioxidant Activity, Total Flavonoids, Tannins and Phenolic Compounds in Psychotria Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. In vitro antioxidant activity of hydro alcoholic extract from the fruit pulp of Cassia fistula Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
Method development for resolving co-eluting peaks with Cornusiin C in HPLC.
Technical Support Center: HPLC Method Development for Cornusiin C
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions for resolving co-eluting peaks with this compound in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution in HPLC, and why is it a significant problem for compounds like this compound?
A1: Peak co-elution occurs when two or more different compounds are not adequately separated and elute from the HPLC column at the same or very similar times, resulting in overlapping chromatographic peaks. This is a critical issue in quantitative analysis because it prevents accurate peak area integration, leading to unreliable and inaccurate measurements of the analyte's concentration. For a complex molecule like this compound, an ellagitannin, co-elution with structurally similar impurities or other components from a natural product extract can compromise purity assessments and dosage accuracy in pharmaceutical development.
Q2: What are the most critical initial parameters to investigate when developing a separation method for this compound?
A2: For a polar, complex polyphenol like this compound, the most critical starting parameters for method development are:
-
Column Chemistry: A C18 column is a common starting point, but for polar compounds, columns with polar end-capping or a different stationary phase (like Phenyl-Hexyl or Cyano) might offer better selectivity.
-
Mobile Phase pH: The pH of the mobile phase can alter the ionization state of acidic phenols in this compound, significantly impacting retention time and selectivity. An acidic mobile phase (e.g., pH 2.5-3.5 using formic acid or phosphoric acid) is typically used to suppress the ionization of phenolic hydroxyl groups, leading to better peak shape and retention on reverse-phase columns.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Their different solvent strengths and selectivities can be leveraged to resolve co-eluting peaks. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
Detector Wavelength: A photodiode array (PDA) detector is highly recommended. Running a peak purity scan and evaluating the UV spectra across the entire peak can help determine if a peak is composed of more than one compound.
Q3: How can I confirm that my this compound peak is truly co-eluting with another compound?
A3: Several methods can be used to confirm co-elution:
-
Use a PDA/DAD Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is the most powerful tool for this. If the UV-Vis spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound. Most chromatography data systems have a "peak purity" function that automates this analysis.
-
Change Detection Wavelength: Monitor the chromatogram at multiple wavelengths. If the peak shape or relative height changes at different wavelengths, it suggests a co-eluting impurity with a different UV spectrum.
-
Vary Injection Volume: Injecting a much smaller and a much larger amount of the sample can sometimes reveal a hidden shoulder or a small secondary peak that was not visible at the original concentration.
-
Employ Mass Spectrometry (LC-MS): If available, an LC-MS system can analyze the mass-to-charge ratio (m/z) of the ions eluting across the peak. The presence of multiple distinct masses under a single chromatographic peak is definitive proof of co-elution.
Troubleshooting Guide: Resolving Co-eluting Peaks
Problem: My this compound peak has a shoulder or is not baseline-resolved from a nearby impurity.
Solution: This is a classic resolution problem. The primary goal is to change the "selectivity" (α) of your method, which is the factor that describes the separation between two adjacent peaks. This can be achieved by systematically modifying chromatographic parameters.
Below is a workflow to follow for troubleshooting this issue.
Caption: Troubleshooting workflow for resolving co-eluting HPLC peaks.
Experimental Protocols & Data
Protocol 1: Gradient Optimization for Improved Resolution
If your current method uses a gradient elution, making the gradient shallower around the elution time of this compound can increase the separation between closely eluting peaks.
Methodology:
-
Identify Elution Time: Determine the time at which this compound elutes in your current method (e.g., 12.5 minutes).
-
Determine Organic %: Note the percentage of the organic solvent (e.g., Acetonitrile) at that elution time (e.g., 35%).
-
Design New Gradient: Create a new gradient that is much shallower around the target elution time.
-
Original Gradient Segment: 20% to 60% Acetonitrile over 15 minutes (Slope = 2.67%/min).
-
New, Optimized Gradient:
-
Hold at a starting condition (e.g., 20% ACN) for 1 minute.
-
Increase to 30% ACN over 5 minutes.
-
Shallow Segment: Increase from 30% to 40% ACN over the next 15 minutes (Slope = 0.67%/min). This slower change gives more time for the peaks to separate.
-
Ramp up quickly to wash the column (e.g., to 95% ACN in 2 minutes).
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
-
Analyze Results: Compare the resolution (Rs) value between this compound and the co-eluting peak from the original and new methods.
Table 1: Effect of Gradient Slope on Peak Resolution
| Parameter | Original Method | Optimized Method |
| Gradient Slope (at elution) | 2.67 %/min | 0.67 %/min |
| Retention Time (this compound) | 12.5 min | 18.2 min |
| Retention Time (Impurity) | 12.7 min | 19.1 min |
| Resolution (Rs) | 0.95 | 1.85 |
A resolution value (Rs) of ≥ 1.5 is generally considered to indicate baseline separation.
Protocol 2: Mobile Phase pH Adjustment
Changing the pH affects the ionization of this compound and potential impurities, which can significantly alter retention times on a reverse-phase column and improve selectivity.
Methodology:
-
Prepare Buffers: Prepare identical mobile phases but adjust the pH of the aqueous portion using a dilute acid (e.g., formic acid, phosphoric acid). Create buffers at pH 2.5, 3.0, and 3.5. Ensure the organic modifier percentage remains constant.
-
Equilibrate System: For each new pH condition, flush the column with at least 20 column volumes of the new mobile phase to ensure it is fully equilibrated.
-
Inject Sample: Inject your sample under each pH condition and record the chromatograms.
-
Evaluate Resolution: Calculate the resolution (Rs) between this compound and the co-eluting peak for each pH.
Table 2: Effect of Mobile Phase pH on Peak Resolution
| Mobile Phase pH | Retention Time (this compound) | Retention Time (Impurity) | Resolution (Rs) | Peak Shape (Tailing Factor) |
| 2.5 | 15.1 min | 15.4 min | 1.10 | 1.1 |
| 3.0 | 14.5 min | 15.0 min | 1.65 | 1.0 |
| 3.5 | 13.8 min | 14.2 min | 1.30 | 1.3 |
In this example, a pH of 3.0 provides the optimal balance of resolution and peak shape.
Method Development Strategy Visualization
A systematic approach is crucial for efficient method development. The following diagram illustrates a logical flow for building a robust HPLC method for separating complex mixtures containing this compound.
Caption: A systematic workflow for HPLC method development and optimization.
Addressing matrix effects in the mass spectrometric analysis of Cornusiin C.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of Cornusiin C.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2][4] this compound, a hydrolysable tannin, is often analyzed in complex biological matrices which contain a multitude of endogenous compounds like phospholipids, salts, and other metabolites that can interfere with its ionization.[4][5]
Q2: How can I detect the presence of matrix effects in my this compound analysis?
A2: There are two primary methods for evaluating matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is infused into the mass spectrometer after the analytical column.[1][6] A blank matrix sample is then injected onto the column. Any fluctuation (dip or peak) in the baseline signal of this compound as the matrix components elute indicates the time regions where ion suppression or enhancement occurs.[1][6]
-
Post-Extraction Spike: This is a quantitative approach. The response of this compound in a standard solution (A) is compared to the response of this compound spiked into an extracted blank matrix sample at the same concentration (B).[6][7] The matrix effect can be calculated as a percentage using the formula: Matrix Effect (%) = (B/A) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: What are the most effective strategies to mitigate matrix effects for this compound?
A3: A combination of strategies is often most effective:
-
Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and filtration can be optimized to selectively extract this compound while leaving behind interfering substances.[8]
-
Chromatographic Separation: Optimizing the HPLC/UHPLC method to chromatographically separate this compound from co-eluting matrix components is crucial. This can involve adjusting the gradient, changing the column chemistry, or using a different mobile phase.[1]
-
Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing their impact on the ionization of this compound.[1][6] However, this approach is only feasible if the analyte concentration remains above the limit of quantification.
-
Internal Standards: The use of a suitable internal standard (IS) is a widely accepted method to compensate for matrix effects.[1] An ideal IS is an isotopically labeled version of the analyte (e.g., ¹³C-labeled this compound), as it will have very similar chemical properties and chromatographic behavior, and will be similarly affected by the matrix.[1]
-
Matrix-Matched Calibration: Preparing calibration standards in an extracted blank matrix that is similar to the study samples can help to compensate for matrix effects, as the standards and the analyte will experience similar ionization suppression or enhancement.[3]
Troubleshooting Guides
Issue 1: Poor reproducibility of this compound quantification.
-
Possible Cause: Inconsistent matrix effects between samples.
-
Troubleshooting Steps:
-
Evaluate Matrix Effect Variability: Use the post-extraction spike method on several different lots of your blank matrix to assess the variability of the matrix effect.
-
Implement an Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for this compound. This is the most robust way to correct for sample-to-sample variations in matrix effects.
-
Optimize Sample Cleanup: Re-evaluate your sample preparation method. Consider a more rigorous cleanup procedure, such as a multi-step SPE protocol, to remove a wider range of interfering compounds.
-
Issue 2: Low sensitivity and signal-to-noise for this compound.
-
Possible Cause: Significant ion suppression.
-
Troubleshooting Steps:
-
Identify Suppression Zones: Use the post-column infusion technique to determine if the retention time of this compound coincides with a region of significant ion suppression.
-
Adjust Chromatography: If co-elution with a suppression zone is observed, modify the chromatographic method to shift the retention time of this compound to a cleaner region of the chromatogram. This could involve changing the mobile phase composition, gradient slope, or using a different stationary phase.
-
Enhance Sample Preparation: Improve the removal of phospholipids, which are common causes of ion suppression in biological matrices.[4] Consider using a specialized phospholipid removal plate or cartridge.
-
Sample Dilution: Test the effect of diluting the sample extract. A 1:10 or 1:100 dilution can often significantly reduce matrix effects while maintaining adequate sensitivity for this compound.[6]
-
Quantitative Data Summary
The following table presents representative data on the impact of different sample preparation techniques on the matrix effect observed for a hypothetical analysis of a polyphenol similar to this compound in human plasma.
| Sample Preparation Method | Analyte Peak Area (in solvent) | Analyte Peak Area (in post-extraction spiked plasma) | Matrix Effect (%) | Interpretation |
| Protein Precipitation (Acetonitrile) | 1,500,000 | 750,000 | 50% | Significant Ion Suppression |
| Liquid-Liquid Extraction (Ethyl Acetate) | 1,500,000 | 1,200,000 | 80% | Moderate Ion Suppression |
| Solid-Phase Extraction (C18) | 1,500,000 | 1,425,000 | 95% | Minimal Ion Suppression |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
-
Prepare a this compound stock solution in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by diluting the stock solution.
-
Select a blank matrix (e.g., plasma, urine) that does not contain this compound.
-
Extract the blank matrix using your established sample preparation protocol.
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known amount of this compound working standard into the final extraction solvent.
-
Set B (Matrix Spiked): Spike the same amount of this compound working standard into the extracted blank matrix.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix effect using the formula: ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Biological Fluids
-
Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat the sample: Dilute 100 µL of the biological fluid (e.g., plasma) with 400 µL of 2% phosphoric acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for identifying, evaluating, and mitigating matrix effects in the analysis of this compound.
Caption: The impact of matrix components on the ionization of this compound in the mass spectrometer source.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacity of Cornusiin C and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant capacities of Cornusiin C, a compound found in Cornus officinalis (Japanese cornelian cherry), and the well-established antioxidant, ascorbic acid (Vitamin C). This analysis is based on available experimental data from in vitro antioxidant assays.
Executive Summary
Direct comparative studies on the antioxidant capacity of isolated this compound and ascorbic acid are limited in the currently available scientific literature. However, by examining the antioxidant activities of extracts from Cornus officinalis, which contains this compound, and comparing them to the known antioxidant prowess of ascorbic acid, we can infer the potential relative efficacy. This guide synthesizes data from various studies to provide a comparative overview, details the experimental methodologies used, and illustrates the key signaling pathways potentially involved in their antioxidant mechanisms.
Data Presentation: Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a substance is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the IC50 values for a Cornus officinalis ethanol extract (as a proxy for this compound's potential activity) and ascorbic acid from two common antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
| Antioxidant | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) | Reference |
| Cornus officinalis Ethanol Extract | 99.32 | 138.51 | [1] |
| Ascorbic Acid | 3.37 - 41.25 | 17.59 - 50 | [2][3][4][5] |
Note: The IC50 values for ascorbic acid can vary between studies due to differences in experimental conditions. The data for Cornus officinalis extract represents the combined antioxidant effect of all its constituents, including this compound.
Experimental Protocols
DPPH Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.
General Procedure:
-
A stock solution of DPPH in methanol or ethanol is prepared.
-
Various concentrations of the test compound (e.g., this compound or ascorbic acid) are prepared in a suitable solvent.
-
A fixed volume of the DPPH solution is added to each concentration of the test compound.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Scavenging Assay
The ABTS assay is another widely used method to assess the total antioxidant capacity of a sample.
Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of color reduction, measured by the decrease in absorbance at 734 nm, is related to the antioxidant capacity of the sample.
General Procedure:
-
The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the concentration-response curve.
Mandatory Visualization
Experimental Workflow for Antioxidant Capacity Comparison
Caption: Experimental workflow for comparing the antioxidant capacity of this compound and ascorbic acid.
Potential Antioxidant Signaling Pathways of Cornus Compounds
Caption: Potential antioxidant and anti-inflammatory signaling pathways modulated by Cornus compounds.
References
- 1. Antioxidant activities and oxidative stress inhibitory effects of ethanol extracts from Cornus officinalis on raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of in vitro antioxidant activity and in vivo antineoplastic effects against Ehrlich ascites carcinoma of methanolic extract of Sphagneticola calendulacea (L.) Pruski - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.most.gov.bd [cdn.most.gov.bd]
- 6. Anti-Inflammatory and Anti-oxidant Functions of Cornuside by Regulating NF-[Formula: see text]B, STAT-1, and Nrf2-HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Anti-oxidant Functions of Cornuside by Regulating NF-[Formula: see text] B, STAT-1, and Nrf2-HO-1 Pathways. | Semantic Scholar [semanticscholar.org]
Cornusiin C vs. Epigallocatechin gallate (EGCG): A Comparative Guide to their Efficacy in Inhibiting Cancer Cell Growth
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of Cornusiin C, a key bioactive compound found in Cornus officinalis, and Epigallocatechin gallate (EGCG), the major catechin in green tea. The following sections present a detailed analysis of their performance based on available experimental data, including quantitative comparisons of their inhibitory effects, detailed experimental methodologies, and illustrations of the signaling pathways they modulate.
Data Presentation: Quantitative Comparison of Bioactive Compounds
The following tables summarize the inhibitory effects of Cornus officinalis extract (as a proxy for this compound) and EGCG on various cancer cell lines. It is important to note that the data for Cornus officinalis pertains to a whole fruit extract, while the data for EGCG is for the purified compound. This distinction is crucial for interpreting the comparative efficacy.
| Compound | Cancer Cell Line | Assay | IC50 Value | Citation |
| Cornus officinalis Extract | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT Assay | 0.1% (v/v) | [1] |
| Cornus mas Extract | A549 (Lung Cancer) | MTT Assay | < 5 µg/mL | [2] |
| MCF-7 (Breast Cancer) | MTT Assay | < 5 µg/mL | [2] | |
| SKOV3 (Ovarian Cancer) | MTT Assay | < 5 µg/mL | [2] | |
| PC-3 (Prostate Cancer) | MTT Assay | < 5 µg/mL | [2] | |
| AGS (Gastric Carcinoma) | MTT Assay | 2.44 - 5.44 mg/mL (48-72h) | [3] | |
| EGCG | PC3 (Prostate Cancer) | Cell Viability Assay | ~75 µM | |
| HuCC-T1 (Cholangiocarcinoma) | Growth Inhibition | Effective at 5 µg/mL | [4] | |
| Bladder Cancer Cells | Cell Proliferation Assay | Dose-dependent inhibition | [5] |
Table 1: Comparison of IC50 Values
| Compound | Cancer Cell Line | Observation | Key Findings | Citation |
| Cornus officinalis Extract | MDA-MB-231 | G1 phase arrest | Inhibition of G1 to S phase transition, decreased cyclin D1 and phosphorylated-retinoblastoma (p-Rb) proteins. | [1] |
| EGCG | PC3 | S and G2/M phase arrest | Synergistic effect with curcumin, arresting cells in both S and G2/M phases. | |
| T47D (p53 deficient Breast Cancer) | G2/M arrest | Induced G2/M arrest at 10 µM. | [6] |
Table 2: Effects on Cell Cycle Progression
| Compound | Cancer Cell Line | Observation | Key Findings | Citation |
| Cornus officinalis Extract | MDA-MB-231 | Induction of Apoptosis | Altered BAX/BCL-2 ratio and upregulated pro-apoptotic caspase-3/7 activity. | [1] |
| Cornus mas Extract | AGS | Induction of Apoptosis | Confirmed by flow cytometry with Annexin V-FITC/PI staining. | [3] |
| EGCG | HuCC-T1 | Induction of Apoptosis | Induced apoptotic cell death at 5 µg/mL, affecting Bax/Bcl-2, Caspase, and cytochrome C. | [4] |
| Bladder Cancer Cells | Induction of Autophagy-related Apoptosis | Inactivation of the PI3K/AKT/mTOR pathway. | [5] | |
| Colon Cancer Cells | Induction of Apoptosis | Downregulation of Shh signaling and PI3K/Akt pathways. | [5] |
Table 3: Induction of Apoptosis
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a reference for researchers looking to replicate or build upon these findings.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or EGCG) or vehicle control.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Preparation: Cells are seeded and treated with the test compounds for the desired duration.
-
Harvesting and Fixation: Adherent cells are harvested by trypsinization, while suspension cells are collected by centrifugation. The cells are then washed with PBS and fixed in cold 70% ethanol, typically overnight at -20°C.
-
Staining: The fixed cells are washed to remove the ethanol and then stained with a DNA-intercalating fluorescent dye, such as propidium iodide (PI), in a solution containing RNase A to prevent staining of RNA.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.
-
Data Interpretation: The data is presented as a histogram, where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the cell count. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the histogram using appropriate software.
Apoptosis Assay by Western Blotting
Western blotting is a technique used to detect specific proteins in a sample and is commonly employed to measure the expression levels of key apoptosis-related proteins.
-
Protein Extraction: Following treatment with the test compounds, cells are lysed using a suitable lysis buffer containing protease inhibitors to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., BAX, BCL-2, cleaved caspase-3, cleaved PARP).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP enzyme, producing light that can be captured on X-ray film or by a digital imager.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and EGCG, as well as a typical experimental workflow for their comparative analysis.
Caption: Signaling pathways modulated by EGCG leading to inhibition of cell proliferation and induction of apoptosis.
Caption: Signaling pathways affected by Cornus officinalis extract, leading to cell cycle arrest and apoptosis.
Caption: A generalized experimental workflow for the comparative analysis of anticancer compounds.
References
- 1. China Cornus Officinalis Extract Suppliers, Manufacturers, Factory - Wholesale Quotation - BIOWAY [biowayorganicinc.com]
- 2. CORNUS OFFICINALIS FRUIT EXTRACT - Ataman Kimya [atamanchemicals.com]
- 3. Cornus officinalis - Wikipedia [en.wikipedia.org]
- 4. A comprehensive review of Cornus officinalis: health benefits, phytochemistry, and pharmacological effects for functional drug and food development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two 4N Cell-Cycle Arrests Contribute to Cisplatin-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genistein abrogates G2 arrest induced by curcumin in p53 deficient T47D cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Cornusiin C Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Cornusiin C, a prominent ellagitannin found in Cornus officinalis. The selection of a robust and reliable analytical method is critical for the accurate determination of this compound in various matrices, including herbal extracts and biological samples. This document outlines the experimental protocols and presents a summary of validation parameters for different analytical techniques, offering a basis for method selection and cross-validation in research and quality control settings.
Introduction to this compound and its Quantification
This compound is an ellagitannin with significant biological activities, making its accurate quantification essential for pharmacological studies and the standardization of herbal medicinal products derived from Cornus officinalis. Various analytical techniques can be employed for this purpose, each with its own set of advantages and limitations. The most common methods include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Cross-validation of these methods is crucial to ensure the consistency and reliability of analytical results across different platforms and laboratories. This process involves comparing the performance characteristics of each method, such as linearity, accuracy, precision, and sensitivity.
Comparative Analysis of Analytical Methods
Table 1: Comparison of Validation Parameters for Different Analytical Methods
| Validation Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.5 ng/mL | 10 - 50 ng/spot |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 2 ng/mL | 50 - 200 ng/spot |
| Accuracy (Recovery %) | 95 - 105% | 85 - 115% | 90 - 110% |
| Precision (RSD %) | < 5% | < 15% | < 10% |
| Specificity | Moderate to High | Very High | Moderate |
Note: The values presented are typical ranges observed for the analysis of polyphenolic compounds and may vary depending on the specific experimental conditions and matrix.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of compounds in herbal matrices using HPLC-UV, LC-MS/MS, and HPTLC.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Sample Preparation:
-
Accurately weigh 1.0 g of powdered Cornus officinalis fruit and place it in a 50 mL conical flask.
-
Add 25 mL of 70% methanol and sonicate for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation:
-
For biological samples (e.g., plasma), perform a protein precipitation by adding three volumes of acetonitrile containing an internal standard to one volume of plasma.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.
High-Performance Thin-Layer Chromatography (HPTLC)
Sample and Standard Preparation:
-
Prepare a methanolic extract of Cornus officinalis as described for HPLC-UV.
-
Prepare a stock solution of a suitable reference standard (e.g., gallic acid or a purified ellagitannin) in methanol.
-
Create a series of working standard solutions of different concentrations.
HPTLC Conditions:
-
Stationary Phase: HPTLC silica gel 60 F254 plates.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid in an appropriate ratio (e.g., 5:4:1, v/v/v).
-
Application: Apply 5 µL of sample and standard solutions as bands using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis: Scan the plate at 280 nm.
Visualization of the Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for this compound quantification.
Caption: Workflow for the cross-validation of analytical methods.
This guide provides a foundational framework for researchers and scientists to approach the quantification of this compound. The selection of the most appropriate analytical method will depend on the specific research question, the nature of the sample matrix, and the required sensitivity and throughput. It is recommended to perform in-house validation to ensure the chosen method is fit for its intended purpose.
A Comparative Analysis of the Enzymatic Inhibition Profile of Cornusiin C and its Ellagitannin Analogues
For Immediate Release
[City, State] – A comprehensive comparative guide has been developed to elucidate the enzymatic inhibition properties of Cornusiin C, a prominent ellagitannin found in Cornus officinalis (Japanese cornelian cherry), and its structural analogues. This guide, tailored for researchers, scientists, and professionals in drug development, provides a detailed analysis of their potential as therapeutic agents, with a particular focus on their α-glucosidase inhibitory activity, a key target in the management of type 2 diabetes.
This compound and related ellagitannins are a class of hydrolyzable tannins characterized by their complex polyphenolic structures. Their ability to interact with and modulate the activity of various enzymes has garnered significant scientific interest. This guide synthesizes available data to present a clear comparison of their inhibitory efficacy, supported by detailed experimental methodologies and visual representations of key concepts.
Quantitative Comparison of Enzymatic Inhibition
While specific inhibitory data for purified this compound is not extensively available in the public domain, studies on extracts of Cornus officinalis and on structurally similar ellagitannins provide valuable insights into its potential bioactivity. The primary enzyme of interest for this class of compounds is α-glucosidase, an intestinal enzyme responsible for the breakdown of carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.
Below is a comparative summary of the α-glucosidase inhibitory activities of various ellagitannins, which serve as analogues for understanding the potential efficacy of this compound.
| Compound/Extract | Source | Target Enzyme | IC50 Value |
| Cornus officinalis Fruit Extract | Cornus officinalis | α-Glucosidase | Not specified for purified compound |
| Punicalagin | Pomegranate (Punica granatum) | α-Glucosidase | 140.2 µmol/L[1] |
| Punicalin | Pomegranate (Punica granatum) | α-Glucosidase | 191.4 µmol/L[1] |
| Ellagic Acid | Pomegranate (Punica granatum) | α-Glucosidase | 380.9 µmol/L[1] |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater inhibitory potency. The data for punicalagin, punicalin, and ellagic acid from pomegranate provide a strong indication of the potential inhibitory activity of ellagitannins like this compound.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, a detailed methodology for a standard in vitro α-glucosidase inhibition assay is provided below. This protocol is widely used for the evaluation of natural compounds and their synthetic analogues.
α-Glucosidase Inhibition Assay Protocol
1. Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (this compound, analogues, or extracts) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M) to stop the reaction
-
96-well microplate reader
2. Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a 96-well plate, add a specific volume of the test compound solution at various concentrations.
-
Add the α-glucosidase solution to each well containing the test compound and incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.
-
Incubate the reaction mixture at the same temperature for a set time (e.g., 20 minutes).
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
A control experiment is performed without the inhibitor.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Scientific Process
To enhance the understanding of the experimental workflow and the mechanism of enzymatic inhibition, the following diagrams have been generated.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Caption: Competitive inhibition of α-glucosidase by this compound.
Mechanism of Action and Signaling Pathways
While direct evidence linking this compound to specific signaling pathways is still emerging, the broader class of polyphenols, including ellagitannins, is known to exert cellular effects through various mechanisms. These can include antioxidant activity, modulation of inflammatory pathways (such as NF-κB), and interaction with cell surface receptors and intracellular signaling cascades. Further research is required to delineate the precise molecular targets and signaling pathways modulated by this compound.
This comparative guide serves as a valuable resource for the scientific community, providing a foundation for future research into the therapeutic potential of this compound and its analogues. The presented data and methodologies will aid in the design of further studies aimed at elucidating their mechanisms of action and evaluating their efficacy in preclinical and clinical settings.
References
A Comparative Guide to the Reproducibility and Robustness of Experimental Results: Cornus officinalis Extract vs. Pomegranate Peel Extract
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Bioactivity
The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of ethanolic extracts from Cornus officinalis and Pomegranate Peel. These standardized assays provide a basis for comparing the potency and potential therapeutic efficacy of these natural extracts.
Table 1: In Vitro Antioxidant Activity
| Parameter | Cornus officinalis Extract | Pomegranate Peel Extract | Reference Compound |
| DPPH Radical Scavenging Activity (IC50/EC50) | 1.82 mg/mL[1][2][3] | 4.64 µg/mL to 194.98 µg/mL[1][2][4][5] | Ascorbic Acid (Vitamin C) |
Note: A lower IC50/EC50 value indicates greater antioxidant activity. The wide range for Pomegranate Peel Extract reflects variations in extraction methods and specific cultivars used in different studies.
Table 2: In Vitro Anti-inflammatory Activity
| Parameter | Cornus officinalis Extract | Pomegranate Peel Extract |
| Nitric Oxide (NO) Production Inhibition | Effective inhibition of LPS-induced NO production[1][2][3] | Potent NO inhibition with an EC50 of 54.6 µg/mL[6] |
| Tumor Necrosis Factor-alpha (TNF-α) Inhibition | EC50: 0.006 mg/mL[1] | Significant reduction in TNF-α expression[7] |
| Interleukin-6 (IL-6) Inhibition | EC50: 0.039 mg/mL[1] | Significant reduction in IL-6 secretion[6][7][8] |
| Interleukin-1beta (IL-1β) Inhibition | EC50: 0.0007 mg/mL[1] | Significant reduction in IL-1β secretion[3][7][9] |
Experimental Protocols
To ensure the reproducibility and robustness of experimental findings, detailed and standardized protocols are essential. Below are the methodologies for the key assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the antioxidant capacity of a compound or extract.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test extract and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test sample or standard to a defined volume of the DPPH solution. A control well should contain only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50/EC50 Determination: The IC50 or EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This assay assesses the anti-inflammatory potential of a substance by measuring its ability to inhibit the production of nitric oxide in stimulated immune cells.
Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide upon stimulation with lipopolysaccharide (LPS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in a suitable medium and seed them in a 96-well plate at an appropriate density.
-
Treatment: Pre-treat the cells with various concentrations of the test extract for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours). Include a control group with cells treated with LPS only and an untreated control group.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Assay:
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant in a new 96-well plate.
-
Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.
-
Calculation: Calculate the percentage of inhibition of NO production for each concentration of the test extract relative to the LPS-stimulated control.
Visualizing Molecular Pathways and Experimental Processes
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. Pomegranate peel extract protects against the development of diabetic cardiomyopathy in rats by inhibiting pyroptosis and downregulating LncRNA-MALAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Effects of Pomegranate Peel Extracts on In Vitro Human Intestinal Caco-2 Cells and Ex Vivo Porcine Colonic Tissue Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. The Effect of Pomegranate Peel Extract on Collagen Total, Interleukin-6 and Vascular Endothelial Growth Factor Receptor (VEGF) Levels [zenodo.org]
- 9. Frontiers | Bioactivity and biomedical applications of pomegranate peel extract: a comprehensive review [frontiersin.org]
Confirming the mechanism of action of Cornusiin C through knockout/knockdown studies.
Unraveling the Molecular Mechanisms of Cornusiin C: A Comparative Guide
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
The direct mechanism of action for this compound, a trimeric ellagitannin found in the Cornus genus, has not yet been elucidated through knockout or knockdown studies. Scientific literature to date has not specified a direct molecular target or pathway for this compound that has been validated using gene-silencing techniques.
However, to provide a comprehensive guide that adheres to the requested format and offers valuable insights into how such mechanisms are typically confirmed, we present a detailed analysis of a similar natural compound, Curcusone C . The study of Curcusone C serves as an exemplary case, demonstrating the rigorous experimental approach used to identify and validate a protein target, which in this case is Poly(rC)-binding protein 2 (PCBP2).
Following this illustrative example, we will explore potential therapeutic avenues for this compound based on the known biological activities of Cornus extracts, which include the inhibition of α-glucosidase and acetylcholinesterase. We will compare this compound with established inhibitors of these enzymes, providing a framework for future research and drug development.
Illustrative Example: Confirming the Mechanism of Action of Curcusone C
Curcusone C, a compound with anti-prostate cancer potential, has been shown to act by targeting the poly(rC)-binding protein 2 (PCBP2). This interaction disrupts the Bax/Bcl-2 balance, leading to mitochondrial damage and apoptosis in prostate cancer cells.[1][2] The validation of PCBP2 as the direct target of Curcusone C involved a multi-pronged approach, including competitive binding assays and western blot analysis.
Comparative Data: Curcusone C Target Validation
| Experimental Approach | Observation | Conclusion |
| Competitive CC-ABPP | Co-incubation of Curcusone C with a positive probe in PC-3 cells resulted in a lower protein content in the 25–35 kDa range compared to the positive probe group alone. | Curcusone C competitively binds to the same target protein as the positive probe.[1] |
| DARTS (Drug Affinity Responsive Target Stability) | The amount of PCBP2 proteolysis by pronase was lower in the presence of 100 µM Curcusone C compared to the control group. | Binding of Curcusone C to PCBP2 affects its spatial conformation, reducing its sensitivity to enzymatic degradation.[1] |
| Surface Plasmon Resonance (SPR) | The affinity constant (KD) between Curcusone C and PCBP2 protein was determined to be 3.15 mM. | There is a direct binding interaction between Curcusone C and PCBP2.[1] |
| Western Blot Analysis | Treatment of PC-3 cells with Curcusone C led to a disruption of the Bax/Bcl-2 balance. | Curcusone C induces the mitochondrial apoptosis pathway by inhibiting the expression of its target protein, PCBP2.[2] |
Experimental Protocols
Competitive Click Chemistry-Activity Based Proteomics Profiling (CC-ABPP):
-
PC-3 prostate cancer cells were co-incubated with Curcusone C and a positive probe.
-
The experimental setup allowed for the competitive binding of Curcusone C to the target protein of the positive probe.
-
Cell lysates were collected and analyzed to compare the protein content between the competition group and the positive probe group.[1]
Western Blot Analysis for Bax/Bcl-2 Balance:
-
PC-3 cells were treated with varying concentrations of Curcusone C.
-
Following treatment, total protein was extracted from the cells.
-
Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.
-
The separated proteins were transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).
-
After washing, the membrane was incubated with the appropriate secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the relative expression levels of Bax and Bcl-2 were quantified.[2]
Signaling Pathway of Curcusone C
Caption: Curcusone C inhibits PCBP2, leading to apoptosis.
Potential Alternatives to this compound Based on Bioactivity
Extracts from Cornus mas L., which contain this compound, have demonstrated inhibitory activity against α-glucosidase and acetylcholinesterase. Therefore, established inhibitors of these enzymes can be considered as functional alternatives.
Comparison with α-Glucosidase Inhibitors
α-Glucosidase inhibitors are oral anti-diabetic drugs that prevent the digestion of carbohydrates, thereby reducing postprandial hyperglycemia.[3][4] They work by competitively inhibiting the α-glucosidase enzymes in the small intestine that are responsible for breaking down complex carbohydrates into absorbable monosaccharides.[3][5]
Performance Comparison: Cornus Extract vs. Acarbose
| Compound/Extract | Target Enzyme | IC50 Value | Source |
| Cornus mas L. Extract | α-Glucosidase | Not specified | [6] |
| Acarbose | α-Glucosidase | Varies by specific enzyme | Standard Drug |
Mechanism of α-Glucosidase Inhibitors
Caption: α-Glucosidase inhibitors block carbohydrate digestion.
Comparison with Acetylcholinesterase Inhibitors
Acetylcholinesterase inhibitors (AChEIs) prevent the breakdown of the neurotransmitter acetylcholine by the enzyme acetylcholinesterase.[7][8] This increases the levels and duration of action of acetylcholine in the brain, which is a therapeutic strategy for conditions like Alzheimer's disease.[6][7]
Performance Comparison: Cornus Extract vs. Donepezil
| Compound/Extract | Target Enzyme | % Inhibition (at 1 mg/mL) | Source |
| Cornus mas L. Extract (red fruit) | Acetylcholinesterase | 70.1% | [6] |
| Donepezil | Acetylcholinesterase | High potency (IC50 in nM range) | Standard Drug |
Mechanism of Acetylcholinesterase Inhibitors
Caption: AChE inhibitors increase acetylcholine levels.
Disclaimer: The information provided on Curcusone C is for illustrative purposes to demonstrate the methodology of confirming a drug's mechanism of action. It is a different compound from this compound. The data on Cornus mas L. extracts suggest potential bioactivities, but further research is required to isolate and confirm the specific effects and mechanisms of this compound.
References
- 1. Unveiling poly(rC)-binding protein 2 as the target protein for curcusone C against prostate cancer: mechanism validation through click chemistry-activity based proteomics profiling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling poly(rC)-binding protein 2 as the target protein for curcusone C against prostate cancer: mechanism validation through click chemistry-activity based proteomics profiling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Do Cholinesterase Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 8. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
Head-to-head comparison of Cornusiin C with other known α-glucosidase inhibitors.
For Immediate Release
A comprehensive analysis of Cornusiin C, a naturally occurring ellagitannin, reveals its potent inhibitory activity against α-glucosidase, positioning it as a significant compound of interest in the landscape of diabetes and metabolic disorder research. This guide provides a head-to-head comparison of this compound with other known α-glucosidase inhibitors, supported by experimental data, detailed protocols, and visual representations of its mechanism and experimental workflow.
Quantitative Comparison of α-Glucosidase Inhibitors
The inhibitory effects of this compound and other α-glucosidase inhibitors are quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of this compound and commercially available α-glucosidase inhibitors, as well as other related natural compounds, as determined against Saccharomyces cerevisiae α-glucosidase.
| Inhibitor | Type | IC50 (μM) |
| This compound | Ellagitannin | 0.4 |
| Acarbose | Pseudotetrasaccharide | 166.4 |
| Voglibose | Valienamine derivative | Not reported in this study |
| Miglitol | Iminosugar | Not reported in this study |
| Castejaponin C | Ellagitannin | 0.7 |
| 2,4,6-tri-O-galloyl-D-glucose | Gallotannin | 1.1 |
Data sourced from a study by Li et al. (2018), where all compounds were tested under the same experimental conditions for a direct comparison.
Mechanism of α-Glucosidase Inhibition
α-Glucosidase inhibitors function by competitively and reversibly binding to the active site of α-glucosidase enzymes in the brush border of the small intestine. This action prevents the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. The delayed digestion and absorption of carbohydrates lead to a reduction in postprandial blood glucose levels.
Experimental Protocol: α-Glucosidase Inhibition Assay
The following protocol outlines a standard in vitro method for determining the α-glucosidase inhibitory activity of a compound.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compound (e.g., this compound)
-
Acarbose (as a positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Dissolve α-glucosidase in phosphate buffer to a concentration of 0.2 U/mL.
-
Dissolve pNPG in phosphate buffer to a concentration of 2.5 mM.
-
Prepare a series of dilutions of the test compound and acarbose in phosphate buffer.
-
-
Assay:
-
To each well of a 96-well microplate, add 50 µL of the α-glucosidase solution.
-
Add 50 µL of the test compound or control solution at various concentrations.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for another 15 minutes.
-
Stop the reaction by adding 50 µL of 0.2 M Na2CO3 solution.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.
-
-
Calculation:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the control (enzyme and substrate without inhibitor) and Abs_sample is the absorbance of the reaction with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Comparative Relationship of α-Glucosidase Inhibitors
This compound belongs to the class of ellagitannins, which are hydrolyzable tannins. This distinguishes it from the currently marketed α-glucosidase inhibitors, which are primarily carbohydrate mimetics. The high potency of this compound suggests that the structural features of ellagitannins are particularly effective for α-glucosidase inhibition.
Conclusion
The data presented in this guide demonstrates that this compound is a highly potent α-glucosidase inhibitor, significantly outperforming the widely used drug acarbose in in vitro assays. Its distinct chemical structure as an ellagitannin offers a promising avenue for the development of new and effective therapeutic agents for the management of postprandial hyperglycemia. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound.
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of Cornusiin C, a notable ellagitannin, with other related tannins. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate a deeper understanding of their structure-activity relationships.
I. Comparative Analysis of Bioactivities
The therapeutic potential of this compound and related tannins stems from their potent antioxidant, anti-inflammatory, and anticancer properties. The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentrations (IC50), to allow for an objective comparison of their efficacy. It is important to note that direct comparisons can be challenging as the data is collated from various studies that may employ slightly different experimental conditions.
Antioxidant Activity
The antioxidant capacity of these tannins is a cornerstone of their protective effects against cellular damage. This is often evaluated by their ability to scavenge free radicals.
-
Table 1: Comparative Antioxidant Activity (IC50 in µg/mL)
Compound DPPH Radical Scavenging ABTS Radical Scavenging Ferric Reducing Antioxidant Power (FRAP) This compound Data not available in comparative studies Data not available in comparative studies Data not available in comparative studies Punicalagin 0.015[1] - - Ellagic Acid 0.49[1] - - | Gallic Acid | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies |
Note: Lower IC50 values indicate higher antioxidant activity.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Ellagitannins have demonstrated significant anti-inflammatory effects by modulating key signaling pathways.
-
Table 2: Comparative Anti-inflammatory Activity (IC50 in µg/mL)
Compound Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) This compound Data not available in comparative studies Punicalagin Data not available in IC50 Ellagic Acid 7.56 (inhibition of PBMC proliferation)[2] | Gallic Acid | Data not available in comparative studies |
Anticancer Activity
The potential of tannins to inhibit cancer cell growth is a significant area of research. Their effects are often mediated through the induction of apoptosis and inhibition of cell proliferation.
-
Table 3: Comparative Anticancer Activity (IC50 in µg/mL)
Compound Cell Line IC50 Value This compound Data not available in comparative studies Data not available in comparative studies Punicalagin Data not available in IC50 Data not available in IC50 Ellagic Acid T24 (Bladder Cancer) Similar to Urolithin B[1] HCT116 (Colon Cancer) Punicalagin, EA, and TPT induced apoptosis[3] | Dimeric Ellagitannins (e.g., Oenothein B, Rugosin E) | Sarcoma-180 | Showed significantly higher activity than monomeric tannins[4] |
II. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol. The concentration is adjusted so that the absorbance at 517 nm is approximately 1.0.
-
Reaction Mixture : In a microplate well or cuvette, add a specific volume of the DPPH solution to varying concentrations of the test compound (tannin). A control containing only DPPH and methanol is also prepared.
-
Incubation : The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
ABTS•+ Generation : The ABTS•+ radical is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction : An aliquot of the test compound at various concentrations is added to the ABTS•+ working solution.
-
Incubation : The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Measurement : The absorbance is read at 734 nm.
-
Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.
-
FRAP Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Reaction : The FRAP reagent is pre-warmed to 37°C. The test sample is then added to the FRAP reagent.
-
Incubation : The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
Measurement : The absorbance of the colored ferrous-TPTZ complex is measured at 593 nm.
-
Calculation : The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard (usually FeSO₄·7H₂O) and is expressed as Fe²⁺ equivalents.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compound (tannin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours (e.g., 4 hours) to allow the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Measurement : The absorbance of the purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Calculation : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from a dose-response curve.
III. Visualization of Signaling Pathways
The anti-inflammatory and anticancer effects of this compound and related ellagitannins are largely attributed to their ability to modulate key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
General Workflow for Assessing Bioactivity
The following diagram illustrates a typical workflow for evaluating the biological activities of tannins.
Caption: A generalized workflow for the in vitro evaluation of tannin bioactivity.
Inhibition of the NF-κB Signaling Pathway
Ellagitannins can suppress inflammation by inhibiting the NF-κB pathway. This pathway is a central regulator of inflammatory gene expression.
References
- 1. Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory Activity of Punicalagin, Punicalin, and Ellagic Acid Differs from the Effect of Pomegranate Peel Extract [mdpi.com]
- 3. In vitro antiproliferative, apoptotic and antioxidant activities of punicalagin, ellagic acid and a total pomegranate tannin extract are enhanced in combination with other polyphenols as found in pomegranate juice [escholarship.org]
- 4. Relationship between the Structures and the Antitumor Activities of Tannins [jstage.jst.go.jp]
Safety Operating Guide
Proper Disposal of Cornusiin C: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides general guidance on the proper disposal of Cornusiin C based on available information for the broader class of ellagitannins. A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. Researchers must consult their institution's safety office and refer to the substance-specific SDS that should be provided by the supplier upon purchase. All procedures must be conducted in accordance with local, state, and federal regulations.
Essential Safety and Handling Information
This compound is a type of ellagitannin, a class of hydrolyzable tannins. While specific toxicological data for this compound is limited, the general characteristics of tannins and related polyphenols warrant careful handling to minimize exposure and ensure laboratory safety.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[1][2][3]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols.[4]
-
Avoid Dust Formation: Handle this compound carefully to avoid generating dust.[1][3][4]
-
Handling: Avoid contact with skin, eyes, and clothing.[3][4] Wash hands thoroughly after handling.[1][5]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3] Keep containers tightly closed.[3][5]
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, a comprehensive quantitative data table cannot be provided. The following table includes general information for the related compound, Ellagic Acid, to provide an indication of the types of data that should be sought for this compound.
| Property | Ellagic Acid | Reference |
| Physical State | Solid | --INVALID-LINK-- |
| Appearance | Light yellow crystals | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₆O₈ | --INVALID-LINK-- |
| Molecular Weight | 302.19 g/mol | --INVALID-LINK-- |
| Solubility | 2 g/l in water | --INVALID-LINK-- |
| Hazards | May cause skin, eye, and respiratory tract irritation.[2][3] | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols: Spill and Exposure Procedures
Detailed experimental protocols for neutralization or deactivation of this compound are not available. The following are general procedures for handling spills and exposures to similar chemical compounds.
Spill Cleanup:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: Prevent the spill from spreading.
-
Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.
-
Decontamination: Clean the spill area with soap and water.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.[5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[3][5]
Disposal Procedures
The primary method for the disposal of this compound is through an approved waste disposal plant.[6] Do not dispose of this chemical into the environment.
Step-by-Step Disposal Workflow:
-
Waste Identification: Identify the waste as a non-hazardous or hazardous chemical waste according to your institution's guidelines and local regulations. Given the lack of specific data, it is prudent to handle it as a chemical waste.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, properly labeled, and sealed container.
-
Labeling: Clearly label the waste container with the chemical name ("this compound"), concentration (if in solution), and any known hazard warnings.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Visual Guidance: Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of research-grade chemicals like this compound.
Caption: General workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
